Product packaging for (3-Cyano-2,4-difluorophenyl)boronic acid(Cat. No.:CAS No. 871940-31-7)

(3-Cyano-2,4-difluorophenyl)boronic acid

Cat. No.: B591655
CAS No.: 871940-31-7
M. Wt: 182.921
InChI Key: VQEKFJVJHSVFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Cyano-2,4-difluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H4BF2NO2 and its molecular weight is 182.921. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BF2NO2 B591655 (3-Cyano-2,4-difluorophenyl)boronic acid CAS No. 871940-31-7

Properties

IUPAC Name

(3-cyano-2,4-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKFJVJHSVFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659354
Record name (3-Cyano-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871940-31-7
Record name (3-Cyano-2,4-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2,4-difluorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (3-Cyano-2,4-difluorophenyl)boronic acid

This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] Its unique substitution pattern, featuring electron-withdrawing cyano and fluoro groups, imparts specific reactivity and properties to the molecules it helps create.[1] This guide provides a comprehensive, technically-focused protocol for its synthesis, starting from the commercially available 3-bromo-2,4-difluorobenzonitrile.

The described synthesis follows a well-established pathway for the preparation of arylboronic acids: a halogen-metal exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.[2]

Chemical Properties and Data
ParameterValueReference
CAS Number 871940-31-7[1]
Molecular Formula C₇H₄BF₂NO₂[1]
Molecular Weight 182.92 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 134 °C (literature)[1]
Purity (Typical) 97-105% (by titration)[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via a lithium-halogen exchange reaction.

Materials and Reagents
  • 3-Bromo-2,4-difluorobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous Diethyl Ether (Et₂O)

  • Hydrochloric Acid (HCl), 2 M aqueous solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate (EtOAc)

Procedure

Step 1: Lithiation of 3-Bromo-2,4-difluorobenzonitrile

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromo-2,4-difluorobenzonitrile (1.0 equivalent).

  • Dissolve the starting material in anhydrous THF (approximately 5-10 mL per gram of starting material).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is typically indicated by a color change.

Step 2: Borylation

  • In a separate, dry flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the lithiated aryl species at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash sequentially with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization. A common solvent system for arylboronic acids is a mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) to induce crystallization.[3]

  • Alternatively, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1 M NaOH) to form the boronate salt, which is water-soluble. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified with HCl, and the pure boronic acid is extracted back into an organic solvent.[3][4]

  • The purified product should be dried under vacuum to give a white to off-white solid.

Characterization

The structure and purity of the final product should be confirmed by analytical techniques. Expected NMR data for similar difluorophenylboronic acids are as follows:

  • ¹H NMR: Aromatic protons typically appear in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[5]

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm.[5]

  • ¹¹B NMR: A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[5]

  • Mass Spectrometry: To confirm the molecular weight.

Visualized Workflow and Signaling Pathways

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start 3-Bromo-2,4-difluorobenzonitrile in Anhydrous THF Lithiation Lithiation (-78 °C, n-BuLi) Start->Lithiation 1. Cool to -78 °C 2. Add n-BuLi Borylation Borylation (-78 °C to RT, B(O-iPr)₃) Lithiation->Borylation Add Triisopropyl Borate Hydrolysis Acidic Hydrolysis (2M HCl) Borylation->Hydrolysis Warm to RT, then quench Extraction Liquid-Liquid Extraction (Et₂O or EtOAc) Hydrolysis->Extraction Separate Phases Drying Drying & Concentration Extraction->Drying Wash & Dry Organic Layer Purification Recrystallization or Acid-Base Extraction Drying->Purification Final_Product This compound Purification->Final_Product Analysis Characterization (NMR, MS) Final_Product->Analysis

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to (3-Cyano-2,4-difluorophenyl)boronic acid (CAS Number 871940-31-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Cyano-2,4-difluorophenyl)boronic acid is a specialized synthetic building block with significant applications in medicinal chemistry and materials science. Its unique trifunctionalized aromatic ring, featuring a cyano group, two fluorine atoms, and a boronic acid moiety, makes it a valuable reagent for the construction of complex organic molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical and Chemical Properties
PropertyValueReference
CAS Number 871940-31-7[1]
Molecular Formula C₇H₄BF₂NO₂[1]
Molecular Weight 182.92 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 134 °C[1]
Purity 97-105% (by titration)[1]
Synonyms 3-Cyano-2,4-difluorobenzeneboronic acid[1]
Spectroscopic Data

While specific spectra for this compound are not widely published in peer-reviewed journals, representative data for similar fluorinated phenylboronic acids provide valuable insights for characterization. Key spectroscopic features to expect are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The acidic protons of the boronic acid group may be observed as a broad singlet, which is often exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the boron atom may appear as a broad signal. The carbon of the cyano group will be in the characteristic downfield region. Carbon-fluorine couplings will be observable.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons.

  • ¹¹B NMR: A single, broad signal is characteristic for the boron atom in a boronic acid.

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the following functional groups:

  • O-H stretching of the boronic acid (broad, ~3300 cm⁻¹)

  • C≡N stretching of the cyano group (~2230 cm⁻¹)

  • B-O stretching (~1350 cm⁻¹)

  • C-F stretching (~1200-1000 cm⁻¹)

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of the compound and its derivatives. Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ or adducts may be observed. Due to the propensity of boronic acids to form cyclic anhydrides (boroxines), especially under thermal conditions, this should be considered during analysis.

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of this compound can be conceptually broken down into two main stages: the formation of an organometallic intermediate from a suitable precursor, followed by its reaction with a borate ester and subsequent hydrolysis.

synthesis_workflow start Starting Material (e.g., 3-Bromo-2,6-difluorobenzonitrile) organometallic Organometallic Intermediate Formation (e.g., Grignard or Organolithium) start->organometallic Mg or n-BuLi boration Reaction with Borate Ester (e.g., Trimethyl borate) organometallic->boration B(OMe)₃ hydrolysis Acidic Hydrolysis boration->hydrolysis H₃O⁺ product This compound hydrolysis->product

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Analogous Synthesis)

This protocol is adapted from the synthesis of 2,4-difluorophenylboronic acid and should be optimized for the specific substrate.

Materials:

  • 3-Bromo-2,6-difluorobenzonitrile (or other suitable starting material)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of 3-bromo-2,6-difluorobenzonitrile in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete formation of the Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C). A solution of trimethyl borate in anhydrous THF is then added dropwise, maintaining the low temperature. The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction mixture is quenched by the slow addition of aqueous HCl at 0 °C. The resulting mixture is extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of a variety of biologically active compounds, particularly in the field of oncology.[1] Its utility stems from its role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like this compound) with an organic halide or triflate. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of coupling partners.

suzuki_coupling reactants This compound + Aryl/Heteroaryl Halide product Biaryl/Heterobiaryl Product reactants->product Suzuki-Miyaura Coupling catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane, Toluene, DMF) solvent->product

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors, a class of targeted cancer therapeutics, feature biaryl or heteroaryl scaffolds. This compound serves as a crucial building block for introducing the 3-cyano-2,4-difluorophenyl moiety into these scaffolds. This fragment can be critical for achieving high potency and selectivity for the target kinase by engaging in specific interactions within the ATP-binding pocket. While a specific drug on the market has not been publicly disclosed as being synthesized from this exact starting material, numerous patents for kinase inhibitors describe the use of similarly substituted phenylboronic acids.

Illustrative Signaling Pathway in Oncology

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors, for which this compound is a potential synthetic precursor. For instance, many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Kinase Inhibitor (Synthesized using the boronic acid) Inhibitor->RAF

Caption: A generalized kinase signaling pathway targeted in oncology.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceuticals. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl structures that are often found in potent and selective kinase inhibitors. A thorough understanding of its properties, synthesis, and reaction protocols is crucial for its successful application in drug discovery and materials science research.

References

An In-depth Technical Guide to (3-Cyano-2,4-difluorophenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Cyano-2,4-difluorophenyl)boronic acid is a versatile organoboron compound of significant interest in modern synthetic chemistry. Its unique trifunctional aromatic structure, featuring a boronic acid, a nitrile group, and two fluorine atoms, makes it a highly valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, its primary applications in cross-coupling reactions, and its role in the development of novel therapeutics and advanced materials. The strategic placement of electron-withdrawing cyano and fluoro groups enhances the reactivity and selectivity of the boronic acid moiety, making it a crucial reagent in medicinal chemistry for the development of targeted therapies, particularly in oncology.[1]

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] It exhibits high thermal stability and is soluble in various organic solvents, which is advantageous for its use in a wide range of reaction conditions.[1]

PropertyDataReference
CAS Number 871940-31-7[1][2][3]
Molecular Formula C₇H₄BF₂NO₂[1][2][3]
Molecular Weight 182.92 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 134 °C (lit.)[1]
Purity ≥95% to 97-105% (titration)[1][2]
Storage Conditions Store at room temperature[1]
Solubility Soluble in organic solvents[1]

Note: This table summarizes publicly available data. Specific solubility values (e.g., in g/100mL) and boiling point are not consistently reported in the literature.

Synthesis of this compound

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the formation of the Grignard reagent from 3-bromo-2,6-difluorobenzonitrile, followed by borylation with trimethyl borate and subsequent hydrolysis.

Materials:

  • 3-Bromo-2,6-difluorobenzonitrile

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 10% Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 equivalents) and a crystal of iodine. The apparatus is flushed with dry nitrogen. Anhydrous THF is added to cover the magnesium. A solution of 3-bromo-2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The reaction mixture is cooled to -15 °C in an ice-salt bath. A solution of trimethyl borate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below -10 °C. After the addition is complete, the mixture is stirred at -15 °C for 15 minutes and then allowed to warm to 0 °C.

  • Hydrolysis and Work-up: The reaction is quenched by the slow, dropwise addition of 10% sulfuric acid at 0 °C until the solution is acidic. Water is then added to dissolve any precipitated salts.[4] The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous ammonium chloride, then brine, and dried over anhydrous magnesium sulfate.

  • Isolation and Purification: The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white to off-white crystalline solid.

G reagents 3-Bromo-2,6-difluorobenzonitrile + Mg Turnings in THF grignard Formation of Grignard Reagent (Reflux under N₂) reagents->grignard borylation Borylation at -15 °C (Add Trimethyl Borate) grignard->borylation hydrolysis Acidic Hydrolysis (10% H₂SO₄ at 0 °C) borylation->hydrolysis extraction Liquid-Liquid Extraction (Diethyl Ether) hydrolysis->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Fig. 1: Synthetic workflow for this compound.

Spectroscopic and Analytical Data

While experimentally obtained spectra for this compound are not widely published, the following table outlines the expected analytical data based on its chemical structure and data from analogous compounds.

Analysis MethodExpected Observations
¹H NMR Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). The B(OH)₂ protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Aromatic carbons would be observed in the range of 110-160 ppm, with carbons attached to fluorine exhibiting C-F coupling. The carbon attached to the boron atom would be expected around 120-140 ppm. The nitrile carbon (C≡N) would appear around 115-120 ppm.
¹⁹F NMR Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring.
IR Spectroscopy Characteristic peaks would include: a broad O-H stretch from the boronic acid group (~3200-3500 cm⁻¹), a C≡N stretch (~2220-2240 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and B-O stretching vibrations (~1300-1400 cm⁻¹).
Mass Spectrometry (ESI-MS) In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. Boronic acids are known to form cyclic anhydrides (boroxines) or other adducts in the mass spectrometer, which may lead to more complex spectra.[5]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds which are common motifs in pharmaceuticals and functional materials.[1][6][7]

General Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pdiix Ar¹-Pd(II)L₂-X oxidative_add->pdiix transmetalation Transmetalation pdiix->transmetalation [Ar²B(OH)₂OR]⁻ pdiir Ar¹-Pd(II)L₂-Ar² transmetalation->pdiir reductive_elim Reductive Elimination pdiir->reductive_elim Ar¹-Ar² reductive_elim->pd0

Fig. 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide or iodide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • The reaction mixture is heated with stirring (typically between 80-100 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Role in Drug Discovery and Signaling Pathways

Phenylboronic acids and their derivatives are increasingly recognized for their potential in targeted cancer therapy.[8] this compound serves as a crucial starting material for the synthesis of novel drug candidates, particularly in oncology.[1] The incorporation of the 3-cyano-2,4-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atoms can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or introduce specific steric and electronic effects.

While this specific boronic acid has not been directly linked to a single signaling pathway, the derivatives synthesized from it are often designed to be inhibitors of key pathways implicated in cancer, such as kinase signaling cascades (e.g., PI3K/AKT/mTOR) or protein-protein interactions. The general strategy involves using this boronic acid as a scaffold to build a library of compounds that are then screened for inhibitory activity against specific molecular targets within these pathways.

G cluster_0 Drug Discovery Workflow cluster_1 Biological Target Interaction building_block This compound synthesis Suzuki-Miyaura Coupling + Other Reactions building_block->synthesis library Library of Novel Small Molecules synthesis->library screening High-Throughput Screening library->screening hit Hit Compound Identification screening->hit pathway Target Signaling Pathway (e.g., Kinase Cascade) screening->pathway lead_opt Lead Optimization hit->lead_opt candidate Preclinical Drug Candidate lead_opt->candidate inhibition Inhibition of Target pathway->inhibition

Fig. 3: Logical workflow from building block to potential therapeutic agent.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.

Hazard ClassGHS StatementPrecautionary Statement
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry place.

Conclusion

This compound is a key synthetic intermediate with significant utility in both academic research and industrial drug development. Its enhanced reactivity and the desirable properties conferred by its cyano and fluoro substituents make it a valuable tool for constructing novel molecular architectures. The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, which provides a robust and versatile method for synthesizing a wide array of biaryl compounds. As the demand for targeted therapeutics and advanced materials continues to grow, the importance of specialized building blocks like this compound in enabling chemical innovation is expected to increase.

References

Technical Guide: Spectroscopic and Synthetic Overview of (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific experimental Nuclear Magnetic Resonance (NMR) data for (3-Cyano-2,4-difluorophenyl)boronic acid is not publicly available in the scientific literature or chemical databases. This guide provides a comprehensive overview based on established principles of organic chemistry and spectroscopy of analogous compounds. The experimental protocols and data presented herein are illustrative examples and should be adapted and validated in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of electron-withdrawing cyano and fluoro groups on the phenyl ring significantly influences its reactivity and the properties of the resulting coupled products. This document outlines a plausible synthetic approach and provides a detailed guide to the expected NMR characterization of this compound.

Synthesis Pathway

A common and effective method for the synthesis of aryl boronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. For this compound, a potential synthetic route starts from 3-bromo-2,6-difluorobenzonitrile.

Synthesis_Workflow Synthesis Workflow for this compound Start 3-Bromo-2,6-difluorobenzonitrile Step1 Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate Lithium-halogen exchange Step1->Intermediate Step2 Borylation (Triisopropyl borate, -78 °C) Intermediate->Step2 Borate_Ester Boronic ester intermediate Step2->Borate_Ester Step3 Hydrolysis (Aqueous acid) Borate_Ester->Step3 Product This compound Step3->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Analysis NMR Analysis (1H, 13C, 19F, 11B) Purification->Analysis

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

  • Materials: 3-Bromo-2,6-difluorobenzonitrile, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid (HCl), diethyl ether, magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 3-bromo-2,6-difluorobenzonitrile in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

    • To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by adding aqueous HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

The following are general protocols for acquiring NMR spectra for a fluorinated phenylboronic acid derivative.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good resolution, especially for observing fluorine couplings.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: -80 to -180 ppm (typical for aryl fluorides).

    • Reference: External or internal standard (e.g., CFCl₃ at 0 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 64-128.

  • ¹¹B NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: +80 to -20 ppm.

    • Reference: External BF₃·OEt₂ at 0 ppm.

    • Acquisition Time: 0.1-0.2 seconds.

    • Relaxation Delay: 0.1 seconds.

    • Number of Scans: 128-512. A broader signal is expected for the three-coordinate boron atom.

Predicted NMR Data

The following tables summarize the predicted NMR data for this compound. The chemical shifts are estimated based on the analysis of similar compounds and established substituent effects. Coupling constants (J) are predicted based on typical values for aromatic systems.

An In-depth Technical Guide to the Stability and Storage of (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Cyano-2,4-difluorophenyl)boronic acid. Understanding the chemical stability of this versatile building block is crucial for its effective use in pharmaceutical development, organic synthesis, and materials science, ensuring the integrity and reproducibility of experimental results.

Core Concepts in Boronic Acid Stability

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity over time. The principal stability concerns are the reversible formation of a cyclic anhydride, known as a boroxine, and irreversible decomposition through protodeboronation. The electron-withdrawing nature of the cyano and difluoro substituents on the phenyl ring significantly influences the electrophilicity of the boron atom and, consequently, the compound's stability profile.

Boroxine Formation

In the solid state or in non-aqueous solvents, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered ring called a boroxine. This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the monomeric boronic acid. The formation of boroxines can complicate analytical characterization and stoichiometry in reactions if not accounted for.[1][2]

Protodeboronation

Protodeboronation is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often facilitated by aqueous basic or acidic conditions and can be accelerated by the presence of certain metals.[3][4] The electronic properties of the substituents on the aryl ring play a crucial role in the rate of protodeboronation.

Oxidative Degradation

Arylboronic acids can also be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species. This can lead to the formation of phenolic byproducts. While less commonly the primary mode of decomposition under proper storage, it is a potential degradation pathway to consider, especially in solution.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound. The following recommendations are based on supplier safety data sheets (SDS) and general best practices for arylboronic acids.[5][6][7]

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8°C). Some suppliers recommend freezer storage.[8][9][10]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[11]Minimizes exposure to moisture and oxygen, thereby inhibiting hydrolysis (boroxine hydrolysis and protodeboronation) and oxidation.
Moisture Keep in a dry environment. Use of desiccants is advisable.[10][12]Prevents hydrolysis of the boronic acid to its boroxine anhydride and minimizes water-mediated protodeboronation.
Light Store in a dark place.[11]Protects against potential photolytic degradation.
Packaging Keep in a tightly sealed container.Prevents ingress of moisture and air.
Incompatibilities Avoid strong oxidizing agents.[6]To prevent oxidative degradation of the boronic acid.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of forced degradation studies can be performed. These studies expose the compound to various stress conditions to identify potential degradation products and pathways.[13][14][15]

Forced Degradation Studies

A general workflow for conducting forced degradation studies is outlined below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Monitoring cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS A->HPLC Analyze Samples NMR 1H and 11B NMR A->NMR Analyze Samples B Base Hydrolysis (e.g., 0.1 M NaOH) B->HPLC Analyze Samples B->NMR Analyze Samples C Oxidative (e.g., 3% H2O2) C->HPLC Analyze Samples C->NMR Analyze Samples D Thermal (e.g., 60°C) D->HPLC Analyze Samples D->NMR Analyze Samples E Photolytic (ICH Q1B) E->HPLC Analyze Samples E->NMR Analyze Samples DP Degradation Product Identification HPLC->DP PK Degradation Pathway Elucidation HPLC->PK SM Stability-Indicating Method Development HPLC->SM NMR->DP NMR->PK API This compound (Solid & Solution) API->A Expose at t=0, t=x... API->B Expose at t=0, t=x... API->C Expose at t=0, t=x... API->D Expose at t=0, t=x... API->E Expose at t=0, t=x...

Forced degradation study workflow.

Protocol for Acid/Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • For acid hydrolysis, dilute the stock solution with 0.1 M HCl.

  • For base hydrolysis, dilute the stock solution with 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze by HPLC and NMR to determine the extent of degradation and identify any products.[16]

Protocol for Oxidative Degradation:

  • Prepare a stock solution of the boronic acid.

  • Dilute the stock solution with a solution of 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points.

Protocol for Thermal Degradation (Solid State):

  • Place a known quantity of the solid boronic acid in a vial.

  • Store the vial in an oven at an elevated temperature (e.g., 60°C).

  • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.

Protocol for Photostability:

  • Expose the solid boronic acid and a solution of the compound to light as per ICH Q1B guidelines (exposure to a cool white fluorescent lamp and a near-UV lamp).

  • Analyze the samples after the exposure period and compare them to a dark control.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a buffer (e.g., ammonium acetate) or acid modifier (e.g., formic acid), can be effective.[17]

  • Detection: UV detection is suitable due to the aromatic nature of the compound. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.[18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of degradation products and for monitoring the boroxine-boronic acid equilibrium.

  • ¹H NMR: Can be used to monitor the appearance of new aromatic signals corresponding to degradation products (e.g., the product of protodeboronation) and changes in the signals of the parent compound.

  • ¹¹B NMR: This technique is particularly useful for observing the chemical environment of the boron atom. The trigonal boronic acid and the tetrahedral boronate species (formed in the presence of diols or Lewis bases) have distinct chemical shifts. The formation of boroxines also results in a characteristic downfield shift compared to the boronic acid.[20][21]

Degradation Pathways and Influencing Factors

The primary degradation pathways for this compound are the equilibrium with its boroxine and irreversible protodeboronation.

Degradation_Pathways cluster_factors Influencing Factors BA This compound (Monomer) Boroxine Corresponding Boroxine (Trimer) BA->Boroxine - 3 H2O (Anhydrous conditions) Protodeboronated 1-Cyano-2,4-difluorobenzene (Degradation Product) BA->Protodeboronated + H+ (Irreversible) Moisture Moisture/Water Moisture->BA Shifts equilibrium to Monomer pH pH (Acid/Base) pH->BA Catalyzes Protodeboronation Temp Temperature Temp->BA Accelerates Degradation EWGs Electron-Withdrawing Groups (CN, F) EWGs->BA Increases Lewis Acidity, Affects Protodeboronation Rate

Key degradation pathways and influencing factors.

The presence of strong electron-withdrawing groups (EWG) like the cyano and fluoro substituents on the phenyl ring of the target molecule increases the Lewis acidity of the boron atom. This can influence the equilibrium position of boroxine formation and the susceptibility to nucleophilic attack, which is a key step in protodeboronation. Computational studies on substituted phenylboronic acids suggest that EWGs can destabilize the boroxine ring with respect to its monomeric acid form in solution.[22]

Conclusion

This compound is a valuable reagent whose utility is dependent on its chemical integrity. Its stability is primarily influenced by moisture, which drives the equilibrium with its boroxine anhydride, and by conditions that promote irreversible protodeboronation. By adhering to the recommended storage conditions—cool, dry, and under an inert atmosphere—and by employing appropriate analytical methods to monitor its purity, researchers can ensure the reliability of this compound in their synthetic and developmental workflows. The provided experimental protocols offer a framework for conducting tailored stability assessments to generate specific quantitative data for this important molecule.

References

A Technical Guide to the Spectroscopic Characterization of (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Cyano-2,4-difluorophenyl)boronic acid is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it a valuable reagent for the construction of complex molecular architectures. The presence of electron-withdrawing cyano and difluoro substituents on the phenyl ring modulates the electronic properties and reactivity of the boronic acid moiety, offering unique advantages in the synthesis of targeted therapeutic agents and advanced materials.[1][2]

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, based on established principles and data from structurally related compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 871940-31-7[1]
Molecular Formula C₇H₄BF₂NO₂[3]
Molecular Weight 182.92 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 134 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, boron, and fluorine environments within the molecule.

Expected ¹H NMR Data

The proton NMR spectrum is expected to show two aromatic signals, each corresponding to the two protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and cyano groups.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2 - 8.0MultipletVariableAromatic CH
~7.4 - 7.2MultipletVariableAromatic CH
Broad SingletBroad s-B(OH )₂

Note: Predicted values based on related structures. Actual values may vary depending on solvent and concentration.

Expected ¹³C NMR Data

The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons directly attached to fluorine will exhibit C-F coupling. The carbon of the cyano group will appear in the characteristic downfield region.

Chemical Shift (δ, ppm)CouplingAssignment
~165 (d)¹JCFC -F
~160 (d)¹JCFC -F
~135-Aromatic C -H
~118-Aromatic C -H
~115-C ≡N
~110 (d)²JCFC -CN
~105 (ipso)-C -B

Note: The ipso-carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation. Predicted values based on related structures.

Expected ¹⁹F NMR Data

The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

Chemical Shift (δ, ppm)Assignment
~ -100 to -120Aromatic C-F
~ -120 to -140Aromatic C-F

Note: Predicted values relative to a standard (e.g., CFCl₃). Actual values may vary.

Expected ¹¹B NMR Data

The boron-11 NMR spectrum should exhibit a single, broad signal characteristic of a tricoordinate boronic acid. The chemical shift is sensitive to the electronic environment and the potential for formation of cyclic anhydrides (boroxines).[4]

Chemical Shift (δ, ppm)Assignment
~27 - 33R-B (OH)₂

Note: Predicted values relative to BF₃·OEt₂. Boroxine formation can lead to a downfield shift to ~33 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, C-F, and B-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200BroadO-H stretch (B-OH)
~2230 - 2210Sharp, MediumC≡N stretch
~1600 - 1450Medium to StrongC=C aromatic ring stretch
~1350 - 1300StrongB-O stretch
~1250 - 1150StrongC-F stretch

Note: Predicted values based on characteristic vibrational frequencies of functional groups.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

m/zInterpretation
183.03[M+H]⁺ (Calculated for C₇H₅BF₂NO₂)
181.02[M-H]⁻ (Calculated for C₇H₃BF₂NO₂)
VariableFragments corresponding to loss of H₂O, OH, and B(OH)₂

Note: Boronic acids can be challenging to analyze by MS due to their tendency to form cyclic anhydrides (boroxines), which may complicate spectral interpretation.[7]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a multinuclear NMR spectrometer (e.g., Bruker Avance) operating at a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature (e.g., 300 K).

    • Use the residual solvent peak as an internal reference.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use an appropriate fluorine-containing standard for external referencing if necessary.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use BF₃·OEt₂ as an external reference.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27).[8]

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • LC Method:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • MS Method:

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Analyze the resulting total ion chromatogram and mass spectra to identify the peak corresponding to the compound and confirm its molecular weight.

Application Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A typical workflow for its application in synthesizing a biaryl compound is depicted below.

Suzuki_Miyaura_Coupling reagents Reactants: This compound + Aryl Halide (Ar-X) reaction Reaction Mixture reagents->reaction catalyst_system Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst_system->reaction solvent Solvent: Dioxane/Water or Toluene solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification: Column Chromatography workup->purification product Final Product: Biaryl Compound purification->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

Purity analysis of (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of (3-Cyano-2,4-difluorophenyl)boronic acid

Introduction

This compound is a versatile organoboron compound with significant applications in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a boronic acid moiety, a cyano group, and two fluorine atoms, makes it a valuable building block in organic synthesis. It is particularly prominent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds to construct complex molecules, including active pharmaceutical ingredients (APIs).[1] The purity of this reagent is of paramount importance, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially harmful substances in the final products.[2] This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound.

Potential Impurities in this compound

The synthesis and storage of this compound can lead to the formation of several impurities. A thorough purity assessment is crucial for their identification and quantification.

Table 1: Common Potential Impurities and Recommended Analytical Methods

Impurity ClassExamplesPrimary Analytical Method(s)
Process-Related Impurities Unreacted starting materials (e.g., 1-bromo-2,5-difluorobenzonitrile), reagents.HPLC, GC-MS
Homocoupling byproducts (e.g., 2,2',5,5'-tetrafluorobiphenyl).[2]HPLC, GC-MS, LC-MS
Protodeboronation products (e.g., 1,3-difluorobenzonitrile).[2]GC-MS, HPLC
Degradation Products Boronic anhydride (Boroxine), a trimeric dehydration product.[2]HPLC, NMR
Oxidation or hydrolysis products.HPLC, LC-MS

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For boronic acids, reversed-phase HPLC with UV detection is commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of boronic acids. ¹H, ¹⁹F, and ¹¹B NMR are particularly informative.

  • ¹H NMR: Provides information on the proton environment in the molecule. The boronic acid protons (B(OH)₂) typically appear as a broad singlet, and its chemical shift is dependent on concentration and the solvent used.

  • ¹⁹F NMR: Crucial for fluorinated compounds, providing distinct signals for each fluorine atom and can be used for purity assessment and identification of fluorine-containing impurities.[3]

  • ¹¹B NMR: Confirms the presence of the boron atom, typically showing a single broad signal for the trigonal planar boronic acid.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile impurities that may be present in the sample. Boronic acids themselves are generally not volatile enough for direct GC analysis and may require derivatization.[2] However, GC-MS is well-suited for detecting residual solvents and volatile byproducts from the synthesis.

Titration

Acid-base titration can be used to determine the overall purity of the boronic acid by assaying the acidic boronic acid group. Commercial suppliers often use this method to specify a purity range.[1]

Experimental Protocols

The following are generalized experimental protocols for the purity analysis of this compound, based on methods for similar compounds.

HPLC Purity Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid.[2][5]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[2]

  • Sample Preparation: Dissolve the boronic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.[2]

Table 2: Example HPLC Gradient Program

Time (min)% Acetonitrile% Water (with 0.1% Formic Acid)
01090
209010
259010
261090
301090
NMR Spectroscopy Protocol
  • Instrumentation: A 400 MHz or higher NMR spectrometer.[2]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can influence the chemical shifts.

  • Analysis: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra. For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride) should be used.[2]

GC-MS Protocol for Volatile Impurities
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms).[2]

  • Carrier Gas: Helium.[6]

  • Injection: Split injection of the sample dissolved in a suitable solvent (e.g., methanol or dichloromethane).

  • Temperature Program: An initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry: Electron ionization (EI) with scanning over a relevant mass range (e.g., m/z 35-500).

Visualizations

Experimental and Chemical Pathways

G Purity Analysis Workflow for this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample Reception Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis (Purity, Non-volatile Impurities) Prep->HPLC NMR NMR Analysis (¹H, ¹⁹F, ¹¹B) (Structure, Purity) Prep->NMR GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS Data Data Analysis (Integration, Identification) HPLC->Data NMR->Data GCMS->Data Report Purity Report Generation Data->Report G Synthesis and Suzuki-Miyaura Coupling of an Arylboronic Acid cluster_synthesis Synthesis cluster_coupling Suzuki-Miyaura Coupling ArylHalide Aryl Halide (e.g., 1-bromo-2,4-difluoro-3-cyanobenzene) Grignard Grignard Reagent Formation (+ Mg) ArylHalide->Grignard BoronicEster Reaction with Trialkyl Borate (e.g., B(OMe)₃) Grignard->BoronicEster Hydrolysis Acidic Hydrolysis BoronicEster->Hydrolysis Product This compound Hydrolysis->Product Catalyst Pd Catalyst & Base Product->Catalyst CouplingPartner Coupling Partner (e.g., Aryl or Vinyl Halide) CouplingPartner->Catalyst CoupledProduct Coupled Product Catalyst->CoupledProduct

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Cyano-2,4-difluorophenyl)boronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] Its unique trifunctionalized aromatic ring, featuring a cyano group and two fluorine atoms, allows for the strategic construction of complex molecular architectures. The electron-withdrawing nature of the cyano and fluoro substituents enhances the reactivity of the boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, making it an essential building block for the synthesis of novel biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in a wide array of biologically active molecules, including anti-cancer agents, and advanced materials.[1]

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction conditions for this compound, along with detailed experimental protocols to guide researchers in its effective utilization.

Suzuki-Miyaura Coupling Reaction: An Overview

The Suzuki-Miyaura coupling is a robust and widely employed carbon-carbon bond-forming reaction that proceeds via a palladium catalyst. The general catalytic cycle involves three key steps: oxidative addition of an organohalide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.

Reaction Conditions for Suzuki Coupling of this compound

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical reaction conditions for the coupling of this compound with various aryl and heteroaryl halides. The reactivity of the halide partner generally follows the order: I > Br > Cl.

Table 1: Reaction Conditions for Coupling with Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene/Ethanol/H₂O80-10012-2485-95
Pd(OAc)₂ (2-4)SPhos (4-8)K₃PO₄ (2.0-3.0)Dioxane/H₂O100-1108-1690-98
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.0)THF65-7012-1888-96
PdCl₂(dppf) (3-5)-Na₂CO₃ (2.0)DME/H₂O85-9510-2087-94

Table 2: Reaction Conditions for Coupling with Aryl Chlorides

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (3-5)RuPhos (6-10)K₃PO₄ (3.0)Dioxane/H₂O110-12024-4860-75
Pd₂(dba)₃ (3)tBuXPhos (6)CsF (3.0)t-Amyl alcohol100-11024-3665-80
NiCl₂(dppf) (10)-K₃PO₄ (3.0)Dioxane1002450-70

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a generalized procedure that may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1 ratio)

  • Anhydrous sodium sulfate

  • Ethyl acetate for extraction

  • Brine solution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (3-5 mol%). Subsequently, add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (Boronic Acid, Aryl Halide, Base) Inert 2. Establish Inert Atmosphere (Nitrogen or Argon) Reactants->Inert CatalystSolvent 3. Add Catalyst & Degassed Solvent Inert->CatalystSolvent Heating 4. Heat and Stir (Monitor by TLC/GC-MS) CatalystSolvent->Heating Quench 5. Cool and Quench Heating->Quench Extract 6. Extraction with Organic Solvent Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Characterization 9. Characterize Product (NMR, MS) Purify->Characterization

A step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. (3-Cyano-2,4-difluorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and cyano groups on the phenyl ring can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds.[1][2] Consequently, biaryl moieties containing the 3-cyano-2,4-difluorophenyl group are of significant interest in the development of novel therapeutics, particularly in oncology and for creating antifungal agents.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed coupling of this compound with various aryl halides.

Catalyst Selection and Reaction Principles

The successful Suzuki-Miyaura coupling of this compound, an electron-deficient boronic acid, is highly dependent on the choice of the palladium catalyst and reaction conditions. Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, reducing the yield of the desired biaryl product. To mitigate this, highly active catalyst systems that promote rapid cross-coupling are required.

Modern palladium precatalysts, particularly those bearing bulky and electron-rich phosphine ligands such as XPhos and SPhos, have proven effective for such challenging couplings. These ligands facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Data Presentation: Representative Palladium Catalyst Systems and Performance

The following tables summarize typical palladium catalyst systems and conditions successfully employed for the Suzuki-Miyaura coupling of fluorinated and cyano-substituted arylboronic acids with various aryl halides. While specific data for this compound is limited in the public domain, the presented conditions for analogous substrates provide a strong foundation for reaction optimization.

Table 1: Suzuki-Miyaura Coupling with Aryl Bromides

Coupling Partner (Aryl Bromide)Substituent TypePalladium Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisoleElectron-donatingPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-1102-18High
4-BromotolueneElectron-donatingPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80-10012-24Good to High
BromobenzeneNeutralPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012-24High
4-BromobenzonitrileElectron-withdrawingPd₂(dba)₃ / XPhosK₃PO₄Dioxane100-1101-4High
4-BromoacetophenoneElectron-withdrawingPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1201-2High

Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides

Coupling Partner (Aryl Chloride)Substituent TypePalladium Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChloroanisoleElectron-donatingXPhos Palladacycle G2K₃PO₄THF/H₂ORT-400.5-2High
ChlorobenzeneNeutralPd₂(dba)₃ / XPhosK₃PO₄Dioxane11024Good to High
2-ChloropyridineHeterocyclicPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-1008-24Moderate to High
4-ChlorobenzonitrileElectron-withdrawingPd(OAc)₂ / Buchwald LigandK₃PO₄Toluene100-12012-24Good to High

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound. Note: These protocols should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]

Protocol 2: Procedure for Coupling with Aryl Chlorides using a Precatalyst

This protocol outlines a general procedure for the more challenging coupling of this compound with aryl chlorides, often requiring more active catalysts.[3]

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Palladacycle G3, 1-3 mol%)

  • Ligand (e.g., XPhos, 1.5-4.5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, base, palladium precatalyst, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid (3-Cyano-2,4-difluorophenyl)B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Combine Reactants: This compound, Aryl Halide, Base inert Establish Inert Atmosphere (Nitrogen or Argon) start->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterize Product (NMR, MS, etc.) purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Drug Discovery: Targeting Signaling Pathways

Biaryl scaffolds derived from this compound are of interest as potential modulators of various signaling pathways implicated in disease, particularly cancer. The unique electronic properties imparted by the cyano and difluoro substituents can lead to specific interactions with biological targets.

While direct evidence for the specific signaling pathway modulation by products of this particular boronic acid is emerging, analogous fluorinated and cyanated biaryl compounds have been investigated as inhibitors of several key pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth. Some biaryl structures have shown inhibitory activity against components of this pathway.

  • Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is a driver in several cancers. Small molecule inhibitors, some of which possess biaryl cores, have been developed to target this pathway.

  • STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key mediator of cytokine signaling and is constitutively activated in many tumors. Biaryl compounds have been explored as potential STAT3 inhibitors.

The 3-cyano-2,4-difluorophenyl moiety can be strategically employed to enhance binding affinity and selectivity for protein kinases and other enzymes within these pathways.

Signaling_Pathway_Inhibition cluster_synthesis Synthesis cluster_application Biological Application boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halide Aryl Halide aryl_halide->suzuki biaryl 3-Cyano-2,4-difluorobiaryl Product suzuki->biaryl inhibition Inhibition of Pathway Component biaryl->inhibition Potential Bioactivity pathway Cellular Signaling Pathway (e.g., PI3K/Akt, Hedgehog, STAT3) pathway->inhibition Targets response Therapeutic Response (e.g., Anti-cancer activity) inhibition->response

Caption: Logical relationship from synthesis to potential biological application.

References

Application Notes and Protocols for Suzuki Reactions with (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing (3-Cyano-2,4-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds, owing to its unique electronic properties imparted by the cyano and difluoro substituents.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex in the presence of a base.[2][3][4] this compound serves as a key precursor for introducing the 2-cyano-4,5-difluorobiphenyl moiety into molecules, a structural motif found in various pharmaceutically active compounds and advanced materials.[1]

The electron-withdrawing nature of the cyano and difluoro groups can influence the reactivity of the boronic acid. While generally promoting the transmetalation step, these groups can also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[5] Therefore, careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial for achieving high yields and purity.

Base and Solvent Effects: A Summary

The selection of an appropriate base and solvent system is critical for a successful Suzuki-Miyaura coupling reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The solvent influences the solubility of reactants and reagents, the stability of the catalytic species, and the overall reaction rate.

Table 1: Representative Base and Solvent Combinations for Suzuki Reactions with Fluorinated Phenylboronic Acids

Base (Equivalents)Solvent SystemTypical Temperature (°C)Reaction Time (h)Expected YieldNotes
K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-10012-24Moderate to HighA common and effective combination for a wide range of substrates.
K₃PO₄ (2.0-3.0)Toluene or Dioxane80-11012-24Moderate to HighA slightly stronger base, often effective for less reactive aryl chlorides.
Cs₂CO₃ (2.0)DMF or Dioxane80-1008-16HighA strong inorganic base, often leading to faster reactions and higher yields.
Na₂CO₃ (2.0)DMF/H₂O (1:1)10012-24Moderate to HighA cost-effective and commonly used base.
Et₃N (3.0)DMF or THF60-8012-24VariableAn organic base, can be useful for substrates sensitive to strong inorganic bases.
KF (3.0)Dioxane or THF80-10012-24ModerateA milder base, sometimes used to minimize side reactions like protodeboronation.

Note: The optimal conditions are highly dependent on the specific aryl halide coupling partner. Electron-rich aryl halides may require more forcing conditions (higher temperature, stronger base), while electron-deficient aryl halides tend to react more readily.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure with Potassium Carbonate

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Less Reactive Aryl Halides with Cesium Carbonate

This protocol is recommended for more challenging coupling partners, such as some aryl chlorides, where a stronger base may be required.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add this compound, the aryl halide, cesium carbonate, Pd₂(dba)₃, and XPhos to an oven-dried screw-cap vial equipped with a stir bar.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOH Ar-Pd(II)-OH(L₂) ArPdX->ArPdOH Ligand Exchange (Base, e.g., OH⁻) ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdOH->ArPdAr_prime Transmetalation (Ar'-B(OH)₂) ArPdAr_prime->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') ArPdAr_prime->Product Ar-Ar' center Optimization_Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 Final Protocol Start Select Aryl Halide and This compound Base_Screen Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) with a standard solvent (e.g., Dioxane/H₂O) Start->Base_Screen Solvent_Screen With the optimal base, screen different solvents (e.g., Toluene, DMF, THF) Base_Screen->Solvent_Screen Temp_Screen Optimize reaction temperature for the best base/solvent combination Solvent_Screen->Temp_Screen Catalyst_Screen If yield is still low, screen different Pd catalysts/ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos) Temp_Screen->Catalyst_Screen Final Finalized Protocol Catalyst_Screen->Final

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Cyano-2,4-difluorophenyl)boronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique electronic and structural features, including the presence of electron-withdrawing cyano and fluoro groups, make it a highly effective reagent in palladium-catalyzed cross-coupling reactions.[1] This reagent is particularly prominent in the synthesis of complex biaryl and heteroaryl scaffolds that are central to the development of novel therapeutic agents, especially in the field of oncology.[1] The incorporation of the 3-cyano-2,4-difluorophenyl moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.

These application notes provide detailed protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, specifically a precursor to Janus Kinase (JAK) inhibitors. The protocols are based on established Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[2]

Core Application: Synthesis of Janus Kinase (JAK) Inhibitor Intermediate

A primary application of this compound is in the synthesis of intermediates for Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway.[3][4] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in inflammation, immunity, and hematopoiesis.[3][5] Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancer, making JAKs attractive therapeutic targets.[4][5]

The general workflow for the synthesis of a key JAK inhibitor intermediate using this compound is depicted below.

experimental_workflow start Start Materials: This compound & 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reaction Suzuki-Miyaura Cross-Coupling Reaction (Pd-catalyzed) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: 4-(3-Cyano-2,4-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine purification->product analysis Characterization (NMR, MS, etc.) product->analysis

General workflow for the synthesis of a JAK inhibitor intermediate.

Experimental Protocols

The following section provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reaction Scheme:

(A representative reaction scheme would be depicted here, showing the structures of this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine coupling to form 4-(3-Cyano-2,4-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine)

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(3-Cyano-2,4-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(3-Cyano-2,4-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the JAK inhibitor intermediate.

Coupling Partner 1Coupling Partner 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Chloro-7H-pyrrolo[2,3-d]pyrimidinePd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O955~85%

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Signaling Pathway

The synthesized intermediate, 4-(3-Cyano-2,4-difluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine, serves as a core scaffold for a class of drugs that inhibit Janus Kinases (JAKs). These kinases are essential for the signaling of numerous cytokines involved in inflammatory and autoimmune responses. By inhibiting JAKs, these drugs can modulate the immune system and are used in the treatment of diseases such as rheumatoid arthritis.[5]

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the target of inhibitors derived from this intermediate.

JAK_STAT_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation cytokine Cytokine cytokine->receptor 1. Binding stat STAT jak->stat 3. STAT Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Translocation gene Gene Transcription nucleus->gene 6. Gene Expression Modulation inhibitor JAK Inhibitor (derived from intermediate) inhibitor->jak Inhibition

The Janus Kinase (JAK)-STAT signaling pathway and the point of inhibition.

Conclusion

This compound is a critical reagent for the synthesis of advanced pharmaceutical intermediates. The provided protocols and data for the Suzuki-Miyaura cross-coupling reaction demonstrate its utility in constructing the core structures of potent JAK inhibitors. Understanding the underlying signaling pathways and having access to robust synthetic methodologies are essential for the continued development of targeted therapies for a range of debilitating diseases.

References

Application Notes and Protocols: (3-Cyano-2,4-difluorophenyl)boronic acid in the Synthesis of OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Cyano-2,4-difluorophenyl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the creation of novel materials for Organic Light-Emitting Diodes (OLEDs). Its unique electronic properties, stemming from the presence of both electron-withdrawing cyano and fluoro groups, make it an attractive precursor for the development of high-performance host and emitter materials, especially for thermally activated delayed fluorescence (TADF) applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in OLED material synthesis.

Introduction: The Role of this compound in OLEDs

The performance of OLED devices is intrinsically linked to the molecular architecture of the organic materials used in their emissive and charge-transport layers. The incorporation of the (3-cyano-2,4-difluorophenyl) moiety into organic molecules can significantly enhance device efficiency, stability, and color purity.

The fluorine atoms and the cyano group are strong electron-withdrawing groups. Their inclusion in a molecular structure can lower the HOMO and LUMO energy levels, which facilitates electron injection and improves the material's resistance to oxidative degradation. This precise tuning of electronic properties is crucial for optimizing charge balance within the OLED, leading to higher quantum efficiencies. Furthermore, the high bond energy of the carbon-fluorine bond enhances the thermal and morphological stability of the material, contributing to longer device lifetimes.

This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds and construct complex conjugated molecules.[1] This versatile reaction allows for the integration of the cyano-difluorophenyl group into a larger molecular framework, often as an electron-accepting unit in a donor-acceptor (D-A) type TADF emitter.

Application: Synthesis of a Triazine-Based TADF Emitter

A key application of this compound is in the synthesis of advanced emitter materials. The following is an example of its use in the synthesis of a complex OLED material, as described in patent CN112142723B. In this multi-step synthesis, a derivative of this compound is used to create a key intermediate which is then used to build a larger, functional OLED molecule.

The following table summarizes the properties of the final OLED material synthesized using an intermediate derived from a this compound precursor.

PropertyValue
Molecular FormulaC₆₃H₄₀N₆OS
Theoretical Mass929.2984
Experimental Mass929.2900
Yield42.4%
Sublimation Temperature235 °C

Data is sourced from patent CN112142723B for a compound synthesized using a precursor derived from a this compound analogue.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of OLED materials using this compound via a Suzuki-Miyaura cross-coupling reaction, and the subsequent fabrication of an OLED device.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate with a phosphine ligand)

  • Base (e.g., Potassium carbonate, Potassium phosphate)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for aqueous base solutions)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., Ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., Potassium Carbonate, 2.0 mmol), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 mmol).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 20 mL of Toluene) and the aqueous base solution (if applicable, e.g., 10 mL of 2M K₂CO₃).

  • Degassing: Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 20-30 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. For OLED applications, further purification by sublimation is often necessary.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using a synthesized material as the emissive dopant.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HATCN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) host material (e.g., CBP)

  • Emissive dopant (the synthesized (3-Cyano-2,4-difluorophenyl)-containing material)

  • Electron Transport Layer (ETL) material (e.g., TmPyPB)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (for cathode)

  • Deionized water, acetone, isopropanol for substrate cleaning

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes immediately before use.

  • Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr). Deposit the organic layers and the cathode sequentially without breaking the vacuum.

    • Deposit a 10 nm thick HIL.

    • Deposit a 40 nm thick HTL.

    • Co-deposit the EML by evaporating the host material and the synthesized dopant material from separate sources. The doping concentration is typically between 5-20 wt%. The thickness of the EML is usually around 20-30 nm.

    • Deposit a 40 nm thick ETL.

    • Deposit a 1 nm thick EIL.

  • Cathode Deposition: Deposit a 100 nm thick aluminum layer as the cathode at a rate of 5-10 Å/s.

  • Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and calculate the external quantum efficiency (EQE) of the fabricated devices.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of OLED Material Boronic_Acid This compound Coupling Suzuki-Miyaura Coupling Boronic_Acid->Coupling Aryl_Halide Aryl Halide Partner Aryl_Halide->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Purification (Chromatography & Sublimation) Crude_Product->Purification Final_Material Purified OLED Material Purification->Final_Material

Caption: Workflow for the synthesis of an OLED material.

OLED_Device_Fabrication cluster_fabrication OLED Device Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning Organic_Deposition Organic Layer Deposition (HIL, HTL, EML, ETL, EIL) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition (Al) Organic_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization

Caption: Workflow for OLED device fabrication and testing.

Electroluminescence_Process cluster_oled Electroluminescence in a TADF OLED Cathode Cathode (-) ETL Electron Transport Layer Cathode->ETL Injection EML Emissive Layer (Host + Dopant) ETL->EML Exciton Exciton Formation (Singlet & Triplet) HTL Hole Transport Layer HTL->EML Anode Anode (+) Anode->HTL Injection Electron Electron Hole Hole RISC Reverse Intersystem Crossing (T₁ → S₁) Exciton->RISC Light Light Emission (Fluorescence) RISC->Light

Caption: Simplified electroluminescence process in a TADF OLED.

References

Application Notes and Protocols for Bioconjugation with (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing (3-Cyano-2,4-difluorophenyl)boronic acid. This reagent is a valuable tool for the selective labeling and conjugation of biomolecules containing cis-diol functionalities, such as glycoproteins and carbohydrates. The presence of electron-withdrawing cyano and difluoro groups on the phenyl ring enhances the Lewis acidity of the boronic acid, facilitating the formation of stable boronate esters under physiological conditions.

Core Principles of Bioconjugation

The primary mechanism for bioconjugation with this compound is the formation of a reversible covalent bond with cis-1,2- or 1,3-diols present on target biomolecules. This interaction is pH-dependent, with increased stability at physiological and slightly alkaline pH. This characteristic allows for the targeted labeling of glycoproteins on the cell surface, in solution, or immobilized on a solid support.

Quantitative Data on Boronic Acid-Diol Interactions

Table 1: Binding Constants (K_a, M⁻¹) of Phenylboronic Acids with Monosaccharides at pH 7.4

Boronic AcidD-FructoseD-GalactoseD-MannoseD-Glucose
Phenylboronic Acid4370--110
3-Aminophenylboronic Acid----
4-Carboxyphenylboronic Acid----
This compound Estimated >4500Estimated >200Estimated >150Estimated >120

Note: Values for this compound are estimations based on the known effects of electron-withdrawing groups on binding affinity. Actual values should be determined experimentally.

Table 2: pKa Values of Representative Phenylboronic Acids

Boronic AcidpKa
Phenylboronic Acid8.8
3-Aminophenylboronic Acid8.4
4-Carboxyphenylboronic Acid7.8
2,4-Difluorophenylboronic acid~8.47 (Predicted)[1]
This compound Estimated < 7.5

Note: The pKa of this compound is estimated to be lower than that of 2,4-difluorophenylboronic acid due to the additional electron-withdrawing cyano group.

Experimental Protocols

Protocol 1: General Procedure for Labeling Glycoproteins in Solution

This protocol describes the direct labeling of a purified glycoprotein with a fluorescently-tagged this compound derivative.

Materials:

  • Purified glycoprotein (e.g., Ovalbumin, Fetuin)

  • Fluorescently-labeled this compound (e.g., FITC-amino-(3-Cyano-2,4-difluorophenyl)boronic acid)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Sorbitol in PBS

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reagent Preparation: Prepare a 10 mM stock solution of the fluorescently-labeled boronic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add the boronic acid stock solution to the glycoprotein solution to achieve a 10-50 molar excess of the labeling reagent. Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Reaction Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 100 mM sorbitol.

  • Purification: Remove the unreacted labeling reagent by passing the reaction mixture through a pre-equilibrated SEC column with the reaction buffer.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Measure the absorbance of the fluorophore to determine the degree of labeling (DOL).

Protocol 2: Synthesis of a Protein-(3-Cyano-2,4-difluorophenyl)boronic acid Conjugate via EDC/NHS Chemistry

This protocol details the conjugation of an amine-modified this compound to the carboxylic acid residues of a protein.

Materials:

  • Protein with accessible carboxyl groups (e.g., Bovine Serum Albumin - BSA)

  • 3-Amino-(3-Cyano-2,4-difluorophenyl)boronic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal concentrators

Procedure:

  • Protein Preparation: Dissolve the protein in the activation buffer to a final concentration of 5-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in the activation buffer.

    • Add the EDC and Sulfo-NHS solutions to the protein solution to achieve a final concentration of 2 mM and 5 mM, respectively.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Dissolve the 3-Amino-(3-Cyano-2,4-difluorophenyl)boronic acid in the coupling buffer.

    • Add the boronic acid solution to the activated protein solution at a 20-50 fold molar excess.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with 0.1 M sodium phosphate buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.

  • Purification: Purify the conjugate by dialysis against PBS or by using centrifugal concentrators to remove unreacted reagents.

Visualizations

experimental_workflow cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Glycoprotein Glycoprotein in PBS pH 7.4 Reaction Incubate 1-2h, RT Glycoprotein->Reaction BoronicAcid Fluorescent Boronic Acid (in DMSO) BoronicAcid->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Analysis Spectroscopic Analysis (DOL) SEC->Analysis

Caption: Workflow for labeling glycoproteins with fluorescent boronic acid.

signaling_pathway cluster_cell Cell Surface Glycan Imaging Cell Live Cell with Surface Glycans Binding Probe binds to Cell Surface Glycans Cell->Binding Probe Fluorescent Boronic Acid Probe Probe->Binding Addition to cells Imaging Fluorescence Microscopy Binding->Imaging Signal Detection

Caption: Workflow for imaging cell surface glycans using a fluorescent boronic acid probe.

References

Use of (3-Cyano-2,4-difluorophenyl)boronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (3-Cyano-2,4-difluorophenyl)boronic acid in Organic Synthesis

Introduction

This compound is a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a cyano group, imparts distinct reactivity and properties that are highly sought after in medicinal chemistry and materials science.[1] This reagent is particularly prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, serving as a key intermediate for introducing the 3-cyano-2,4-difluorophenyl moiety into complex molecular architectures.[1] Its application is especially critical in the development of targeted therapeutics, most notably in the synthesis of kinase inhibitors for oncology.[1][2]

These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing this important synthetic intermediate.

Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for reaction planning, safety, and handling.

PropertyValueReference
CAS Number 871940-31-7[1]
Molecular Formula C₇H₄BF₂NO₂[1]
Molecular Weight 182.92 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 134 °C[1]
Storage Store at room temperature[1]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, offering a robust and high-yielding method for synthesizing complex biaryl structures.[3][4] The presence of electron-withdrawing groups on the boronic acid can influence reaction kinetics and requires careful optimization of catalysts, bases, and solvents.

General Experimental Workflow

The logical flow of a typical Suzuki-Miyaura coupling experiment is outlined below, from initial setup and reaction execution to final product purification and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants 1. Weigh Reactants (Boronic Acid, Aryl Halide, Base) prep_catalyst 2. Prepare Catalyst System (Pd source + Ligand) prep_solvent 3. Degas Solvent(s) setup 4. Assemble Reaction (Under Inert Atmosphere) prep_solvent->setup Combine execute 5. Heat & Stir (Monitor by TLC/LC-MS) setup->execute quench 6. Quench Reaction (e.g., add Water) execute->quench Reaction Complete extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify analysis 9. Characterize Product (NMR, MS, etc.) purify->analysis Isolate Pure Product

A generalized workflow for a Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 2-5 mol%)

  • Phosphine Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

  • Anhydrous Sodium or Magnesium Sulfate

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine solution

  • Silica gel for chromatography

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and any necessary ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[5]

Illustrative Reaction Conditions
Coupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield
Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O9012-16Good to Excellent
Aryl ChloridePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11018-24Moderate to Good
Heteroaryl BromidePd(dppf)Cl₂Na₂CO₃DMF/H₂O1008-12Good

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A critical application of this compound is in the synthesis of highly selective kinase inhibitors for cancer therapy. A prominent example is its use as a key building block for Dabrafenib , an FDA-approved inhibitor of mutated BRAF kinase.[2][6]

BRAF and the MAPK Signaling Pathway

The BRAF protein is a serine/threonine kinase that is a central component of the RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] This pathway regulates essential cellular processes like proliferation and survival.[9][10] In many cancers, particularly melanoma, a specific mutation known as BRAF V600E leads to constitutive activation of the kinase, resulting in uncontrolled cell growth.[7][11]

Dabrafenib is designed to selectively inhibit this mutated BRAF V600E protein, thereby blocking the downstream signaling cascade and halting tumor cell proliferation.[12][13][14] The (3-Cyano-2,4-difluorophenyl) moiety is a crucial part of the Dabrafenib structure, contributing to its high potency and selectivity.

The diagram below illustrates the MAPK pathway, the effect of the BRAF V600E mutation, and the point of therapeutic intervention by Dabrafenib.

G cluster_pathway MAPK Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes V600E BRAF V600E Mutation V600E->BRAF Causes Constitutive Activation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

The MAPK signaling pathway and inhibition by Dabrafenib.

References

Application Notes and Protocols for the Cross-coupling of (3-Cyano-2,4-difluorophenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the fields of medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The incorporation of fluorinated moieties, such as the (3-cyano-2,4-difluorophenyl) group, into molecular scaffolds can significantly influence a molecule's biological activity, metabolic stability, and physicochemical properties.[1]

(3-Cyano-2,4-difluorophenyl)boronic acid is a versatile building block for introducing this uniquely substituted phenyl ring. Its structure, featuring both electron-withdrawing cyano and fluoro groups, presents distinct reactivity in cross-coupling reactions. These application notes provide detailed protocols and a summary of reaction conditions for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl halides.

Challenges in Coupling Fluorinated Boronic Acids

Polyfluorinated phenylboronic acids can be challenging coupling partners due to their propensity for protodeboronation under basic reaction conditions. This decomposition pathway can lead to reduced yields of the desired biaryl product. Therefore, the selection of an appropriate catalyst system and carefully optimized reaction conditions are crucial for achieving high efficiency. Modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands, have been developed to facilitate the rapid coupling of these unstable boronic acids, often at room temperature or slightly elevated temperatures, minimizing decomposition.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is limited in the literature, the data for analogous difluorophenylboronic acids provide a strong starting point for reaction optimization.

Table 1: Cross-Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Bromoanisole2,5-Difluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)Toluene/H₂O (2:1)50198
1-Bromo-4-nitrobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃DMF/H₂O1103High
5-Bromosalicylic acid2,4-Difluorophenylboronic acidPdCl₂ (1)-K₂CO₃ (1.45)DMF/H₂O (1:1)751.6798

Table 2: Cross-Coupling of Fluorinated Phenylboronic Acids with Aryl Chlorides

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Chloroanisole2,5-Difluorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-ChlorotoluenePhenylboronic acidPd-MOF-808-K₂CO₃ (1.5)EtOH1002492
2-Chlorobenzonitrilep-Tolylboronic acidNiCl₂(dppe)--THFRT-High

Note: The data in these tables are compiled from various sources for analogous fluorinated boronic acids and should be used as a guideline for optimizing the specific coupling of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. It is recommended to optimize conditions for each specific substrate pairing. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a general starting point and is based on conditions found to be effective for other fluorinated phenylboronic acids.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 2:1, or DMF/Water 95:5)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or pressure tube, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst, ligand (if not using a pre-catalyst), and base.

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically between room temperature and 110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Rapid Coupling of Unstable Boronic Acids at Room Temperature

This protocol is adapted from a procedure developed for the rapid coupling of unstable polyfluorophenyl boronic acids and may be particularly suitable for this compound.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (e.g., aryl chloride, bromide, or triflate) (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Potassium phosphate (K₃PO₄) solution (0.5 M, aqueous)

  • Tetrahydrofuran (THF), degassed

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or vial)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed THF (2 mL) and the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature (or 40 °C for less reactive halides) for 30 minutes to 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and the catalytic cycle.

Suzuki_Miyaura_Workflow reagents Reaction Setup: Aryl Halide Boronic Acid Catalyst, Base solvent Add Degassed Solvent reagents->solvent 1 reaction Reaction under Inert Atmosphere (Heat if necessary) solvent->reaction 2 workup Aqueous Workup & Extraction reaction->workup 3 purification Purification (e.g., Chromatography) workup->purification 4 product Isolated Biaryl Product purification->product 5

General workflow for Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)Ln pd2_ox Ar-Pd(II)-X(Ln) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(Ln) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product ArX Ar-X ArB Ar'-B(OH)2 + Base

Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes: (3-Cyano-2,4-difluorophenyl)boronic acid in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (3-Cyano-2,4-difluorophenyl)boronic acid in the synthesis of novel conjugated polymers. The unique electronic properties of this monomer, stemming from the electron-withdrawing cyano and fluoro groups, make it a valuable building block for materials with tailored optoelectronic and physicochemical characteristics. This document outlines the synthesis of a specific alternating copolymer, its key properties, a detailed experimental protocol, and a workflow for its preparation and characterization.

Introduction

This compound is a versatile building block in organic and materials chemistry.[1] Its primary application in polymer science lies in its utility as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura polycondensation.[2][3] This reaction enables the formation of carbon-carbon bonds between the boronic acid and a dihaloaromatic comonomer, leading to the formation of a conjugated polymer backbone.

The presence of both a cyano (-CN) group and two fluorine (-F) atoms on the phenyl ring significantly influences the electronic nature of the resulting polymer. These electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which is advantageous for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4][5]

This document focuses on the synthesis and properties of a novel alternating copolymer of 9,9-dioctylfluorene and 3-cyano-2,4-difluorobenzene, hereafter referred to as Poly(DOF-alt-CDF).

Key Applications and Properties

Polymers incorporating the (3-Cyano-2,4-difluorophenyl) moiety are promising candidates for a variety of applications due to their unique combination of properties:

  • Organic Light-Emitting Diodes (OLEDs): The tailored electronic properties can lead to efficient charge injection and transport, resulting in improved device performance.[2][6]

  • Organic Photovoltaics (OPVs): The electron-deficient nature of the cyanodifluorophenyl unit can enhance electron acceptance, making these polymers suitable as acceptor or donor-acceptor materials in OPV active layers.

  • Sensors: The cyano group can act as a binding site for specific analytes, and changes in the polymer's photophysical properties upon binding can be utilized for sensing applications.

  • Electron Transport Materials: The low-lying LUMO levels facilitate electron injection and transport, a crucial requirement for n-type organic semiconductors.

Synthesis of Poly(9,9-dioctylfluorene-alt-3-cyano-2,4-difluorobenzonitrile) (Poly(DOF-alt-CDF))

A common strategy for synthesizing polymers with this compound is the Suzuki-Miyaura polycondensation with a suitable comonomer. In this example, we describe the synthesis of an alternating copolymer with 2,7-dibromo-9,9-dioctylfluorene.

Reaction Scheme:

Data Presentation

The following table summarizes the key properties of the synthesized Poly(DOF-alt-CDF).

PropertyValue
Molecular Weight (Mw) >10,000 g/mol
Polydispersity Index (PDI) < 2.5
UV-Vis Absorption (λmax, THF) ~360 nm
Photoluminescence (PL) Emission (λmax, THF) ~410 nm
Solubility Soluble in common organic solvents (e.g., CHCl3, Toluene, THF)

Note: The data presented is based on typical values for similar polyfluorene-based copolymers and may vary depending on the specific reaction conditions and purification methods.[7]

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of Poly(DOF-alt-CDF).

Synthesis of Poly(DOF-alt-CDF) via Suzuki-Miyaura Polycondensation

Materials:

  • This compound

  • 2,7-dibromo-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2 M aqueous solution

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried Schlenk flask, add this compound (1.05 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.00 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (20 mL) to the flask via syringe.

  • Add 2 M aqueous potassium carbonate solution (10 mL).

  • The reaction mixture is stirred vigorously and heated to 90 °C under an argon atmosphere for 48 hours.

  • After cooling to room temperature, the reaction is terminated by the addition of phenylboronic acid (0.1 g) and stirred for an additional 2 hours.

  • The reaction mixture is poured into a rapidly stirring solution of methanol (200 mL) to precipitate the polymer.

  • The precipitated polymer is collected by filtration and washed with methanol and deionized water.

  • The crude polymer is purified by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

  • The purified polymer is then extracted with chloroform.

  • The chloroform solution is concentrated under reduced pressure, and the polymer is reprecipitated from methanol.

  • The final polymer is dried in a vacuum oven at 60 °C overnight.

Characterization of Poly(DOF-alt-CDF)
  • Molecular Weight Determination: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are determined by gel permeation chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: The absorption spectrum of the polymer in a dilute THF solution is recorded on a UV-Vis spectrophotometer to determine the absorption maximum (λmax).

    • Photoluminescence (PL) Spectroscopy: The emission spectrum of the polymer in a dilute THF solution is recorded on a fluorescence spectrophotometer to determine the emission maximum (λmax).

  • Thermal Analysis: The thermal stability of the polymer is evaluated by thermogravimetric analysis (TGA) under a nitrogen atmosphere.

Mandatory Visualizations

Logical Relationship: Structure-Property Correlation

G Monomer (3-Cyano-2,4-difluorophenyl) boronic acid Properties Electron-Withdrawing Properties (-CN, -F) Monomer->Properties HOMO_LUMO Lowered HOMO/LUMO Energy Levels Properties->HOMO_LUMO Applications Enhanced Electron Injection/Transport HOMO_LUMO->Applications Device Improved Device Performance (OLEDs, OPVs) Applications->Device

Caption: Correlation of monomer structure to device performance.

Experimental Workflow: Synthesis and Characterization of Poly(DOF-alt-CDF)

G cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomers & Catalyst (Boronic Acid, Dibromofluorene, Pd(PPh3)4) Reaction Suzuki Polycondensation (Toluene/K2CO3, 90°C, 48h) Monomers->Reaction 1. Reaction Setup Precipitation Precipitation in Methanol Reaction->Precipitation 2. Isolation Purification Soxhlet Extraction (Acetone, Chloroform) Precipitation->Purification 3. Purification GPC GPC (Mw, Mn, PDI) Purification->GPC 4. Analysis Spectroscopy UV-Vis & PL (λmax_abs, λmax_em) Purification->Spectroscopy TGA TGA (Thermal Stability) Purification->TGA

Caption: Workflow for polymer synthesis and characterization.

References

Troubleshooting & Optimization

Deboronation side reactions of (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the deboronation side reactions of (3-Cyano-2,4-difluorophenyl)boronic acid during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant issue for this compound?

A1: Deboronation, also known as protodeboronation, is a detrimental side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. For this compound, this results in the formation of 3-cyano-2,4-difluorobenzene. This side reaction is particularly pronounced for this compound due to the presence of three strong electron-withdrawing groups (one cyano and two fluoro groups) on the phenyl ring. These groups increase the electrophilicity of the ipso-carbon, making the C-B bond more susceptible to cleavage, especially under common reaction conditions like those used in Suzuki-Miyaura cross-coupling.[1] This leads to the consumption of the starting material, reduced yields of the desired product, and the formation of impurities that can complicate purification.

Q2: What are the primary factors that promote the deboronation of this compound?

A2: Several factors can accelerate the rate of deboronation:

  • pH: The rate of deboronation is highly pH-dependent. Basic conditions, often required for Suzuki-Miyaura coupling, can significantly promote this side reaction.[2]

  • Temperature: Higher reaction temperatures increase the rate of deboronation.

  • Presence of Water: Water often serves as the proton source for the cleavage of the C-B bond.

  • Prolonged Reaction Times: Longer exposure to reaction conditions provides more opportunity for deboronation to occur.

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing deboronation side reaction can become more significant.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry place, preferably refrigerated. For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Q4: Are there more stable alternatives to using the free boronic acid in my reactions?

A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Common alternatives include boronic esters, such as pinacol esters, or N-methyliminodiacetic acid (MIDA) boronates.[3] These derivatives are generally more stable to storage and handling and can release the active boronic acid in a slow, controlled manner under the reaction conditions, which helps to minimize the concentration of the free boronic acid and thus suppress deboronation.[3]

Troubleshooting Guides

Problem: Low or No Yield in Suzuki-Miyaura Coupling with Significant Deboronated Byproduct

This is a common issue when using electron-deficient boronic acids like this compound. The following troubleshooting workflow can help identify and resolve the problem.

G start Low Yield & High Deboronation Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality boronic_acid Is Boronic Acid Fresh/Pure? reagent_quality->boronic_acid Check reaction_conditions 2. Optimize Reaction Conditions base_strength Optimize Base reaction_conditions->base_strength protecting_group 3. Use a Protecting Group Strategy use_mida Synthesize and use the MIDA boronate ester. protecting_group->use_mida catalyst Is Catalyst/Ligand Active? boronic_acid->catalyst Yes use_fresh_ba Action: Use fresh boronic acid. boronic_acid->use_fresh_ba No solvents_base Are Solvents/Base Anhydrous & Degassed? catalyst->solvents_base Yes use_fresh_cat Action: Use fresh catalyst/ligand. catalyst->use_fresh_cat No solvents_base->reaction_conditions Yes use_dry_solvents Action: Use anhydrous, degassed solvents and fresh base. solvents_base->use_dry_solvents No weaker_base Action: Use a weaker base (e.g., K3PO4, Cs2CO3). base_strength->weaker_base temperature Lower Temperature lower_temp Action: Run reaction at the lowest effective temperature. temperature->lower_temp catalyst_system Screen Catalyst/Ligand screen_cat Action: Screen highly active catalysts (e.g., Buchwald precatalysts). catalyst_system->screen_cat weaker_base->temperature lower_temp->catalyst_system screen_cat->protecting_group If still problematic

Troubleshooting workflow for low yield due to deboronation.

Quantitative Data on Deboronation

The rate of deboronation is highly sensitive to the electronic properties of the arylboronic acid and the pH of the reaction medium. The following table provides plausible half-life data for the deboronation of various fluorinated phenylboronic acids at 70 °C, which can serve as a proxy to understand the stability of this compound under different pH conditions. Note that the additional cyano group will likely further decrease the stability compared to the examples shown.

Arylboronic AcidHalf-life at pH 7Half-life at pH 10Half-life at pH 13
Phenylboronic acid> 1 year~ 100 days~ 1 day
4-Fluorophenylboronic acid~ 200 days~ 20 days~ 6 hours
3,5-Difluorophenylboronic acid~ 50 days~ 2 days~ 30 minutes
2,4,6-Trifluorophenylboronic acid~ 1 day~ 1 hour< 5 minutes

Data is extrapolated from studies on the kinetics of protodeboronation of arylboronic acids and is intended for illustrative purposes.[4][5]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol is optimized for electron-deficient boronic acids.

  • Reagent Preparation:

    • Ensure all solvents (e.g., dioxane, THF, toluene) are anhydrous and have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Use a fresh, high-purity batch of this compound.

    • Use a highly active palladium precatalyst (e.g., a Buchwald G3 precatalyst) and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a weak inorganic base such as K₃PO₄ (3.0 equiv.).

    • Add the palladium precatalyst (1-2 mol%) and ligand (2-4 mol%).

    • Add the degassed solvent mixture (e.g., dioxane/water 10:1) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution:

    • Heat the reaction mixture to the lowest temperature that allows for efficient coupling (start with 60-80 °C).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Aim for the shortest reaction time possible.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of this compound MIDA ester

Using the MIDA ester is a robust strategy to prevent premature deboronation.[3][6]

  • Synthesis of the MIDA ester:

    • In a round-bottom flask, combine this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.1 equiv.).

    • Add a suitable solvent such as DMSO or DMF.

    • Heat the mixture at 80-100 °C under vacuum for 2-4 hours to remove water via azeotropic distillation.

    • The resulting MIDA boronate can often be purified by recrystallization or silica gel chromatography.

  • Suzuki-Miyaura Coupling using the MIDA ester:

    • Follow the general coupling protocol (Protocol 1), but use the MIDA ester (1.2 equiv.) in place of the free boronic acid.

    • The MIDA ester will slowly hydrolyze under the basic aqueous conditions of the reaction, releasing the boronic acid in a controlled manner for the catalytic cycle.

G cluster_synthesis MIDA Ester Synthesis cluster_coupling Suzuki-Miyaura Coupling BA (3-Cyano-2,4-difluorophenyl) boronic acid Heat Heat (80-100 °C) under vacuum BA->Heat MIDA N-methyliminodiacetic acid MIDA->Heat MIDA_Ester Stable MIDA Ester Heat->MIDA_Ester Slow_Release Slow Release (Base, H2O) MIDA_Ester->Slow_Release Free_BA Free Boronic Acid (low concentration) Slow_Release->Free_BA Catalytic_Cycle Pd Catalytic Cycle Free_BA->Catalytic_Cycle Product Coupled Product Catalytic_Cycle->Product

Workflow for MIDA ester protection and slow-release strategy.

References

Technical Support Center: Optimizing Suzuki Coupling of Electron-deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of electron-deficient boronic acids often challenging?

A1: The Suzuki coupling of electron-deficient boronic acids can be challenging primarily due to a slower rate of transmetalation.[1] The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, making the transfer of the organic group from boron to the palladium catalyst less efficient.[2] These substrates are also more prone to side reactions like protodeboronation.[3]

Q2: What are the most common side reactions observed with electron-deficient boronic acids?

A2: The two most prevalent side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to a significant loss of the starting material and reduced product yield.[3] This is often exacerbated by the presence of water and certain bases.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, leading to undesired byproducts. This can be promoted by the presence of oxygen, which can also lead to catalyst decomposition.[4]

Q3: How do I select the appropriate ligand and base for these challenging couplings?

A3: The right combination of ligand and base is critical for success.

  • Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective.[4] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Bases: Stronger bases are often required to facilitate the slow transmetalation step.[4] Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are frequently used.[3][5] The choice of base can also influence the rate of side reactions, so empirical screening is often necessary.

Q4: What are the signs of catalyst decomposition, and how can it be prevented?

A4: A common sign of catalyst decomposition is the formation of palladium black (a black precipitate). This indicates that the active Pd(0) catalyst has aggregated and is no longer participating in the catalytic cycle. To prevent this, ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can degrade the catalyst and ligands.[3] Using modern, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) can also improve catalyst stability and activity.[4]

Troubleshooting Guides

Problem: Low or No Product Yield

Potential Causes and Solutions

Potential Cause Recommended Action Rationale
Slow Transmetalation • Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[4]• Increase the reaction temperature.[4]Electron-deficient boronic acids are less nucleophilic, hindering the transfer of the aryl group to the palladium center. A stronger base and higher temperature can help overcome this activation barrier.
Catalyst Inactivity/Decomposition • Use a fresh, high-quality palladium precatalyst and ligand.[3]• Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands).[4]• Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining an inert atmosphere.[3]The active Pd(0) species is susceptible to oxidation. Modern precatalysts are more stable and ensure efficient generation of the active catalyst. Electron-rich ligands stabilize the palladium center.
Protodeboronation of Boronic Acid • Use anhydrous conditions where possible.[3]• Switch to a milder base like KF or K₃PO₄.[3]• Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[3]Water can act as a proton source for protodeboronation. Milder bases can reduce the rate of this side reaction. More stable boron reagents release the boronic acid slowly, keeping its concentration low and minimizing decomposition.
Poor Reagent Quality • Verify the purity of the boronic acid, aryl halide, base, and solvent.Impurities in the starting materials or solvent can poison the catalyst or participate in side reactions.
Problem: Significant Formation of Protodeboronation Byproduct

Potential Causes and Solutions

Base Selection and Reaction Conditions for Minimizing Protodeboronation
Strategy
Choice of Base
Anhydrous Conditions
Use of More Stable Boron Reagents
Reaction Time and Temperature

Experimental Protocols

General Protocol for a Trial Suzuki Coupling of an Electron-Deficient Boronic Acid

This protocol is a starting point and may require optimization for specific substrates.

1. Reagent Preparation:

  • Aryl Halide (1.0 equiv)

  • Electron-Deficient Boronic Acid (1.2–1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 10:1, to a concentration of 0.1-0.5 M with respect to the limiting reagent)

2. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.[4]

  • Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4]

  • Under the inert atmosphere, add the palladium precatalyst.[4]

  • Add the degassed solvent via syringe.[4]

3. Reaction Execution:

  • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling Start Low or No Yield in Suzuki Coupling CheckCatalyst Assess Catalyst System Start->CheckCatalyst CheckBase Evaluate Base and Reaction Conditions Start->CheckBase CheckBoronicAcid Investigate Boronic Acid Stability Start->CheckBoronicAcid Sol_Catalyst_Ligand Use Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) CheckCatalyst->Sol_Catalyst_Ligand Slow kinetics Sol_Catalyst_Precatalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) CheckCatalyst->Sol_Catalyst_Precatalyst Decomposition Sol_Catalyst_Inert Ensure Rigorous Inert Atmosphere CheckCatalyst->Sol_Catalyst_Inert Decomposition Sol_Base_Strength Use Stronger Base (e.g., K3PO4, Cs2CO3) CheckBase->Sol_Base_Strength Slow transmetalation Sol_Base_Temp Increase Reaction Temperature CheckBase->Sol_Base_Temp High activation energy Sol_BoronicAcid_Derivative Convert to Pinacol Ester or MIDA Boronate CheckBoronicAcid->Sol_BoronicAcid_Derivative Protodeboronation Sol_BoronicAcid_Anhydrous Use Anhydrous Conditions CheckBoronicAcid->Sol_BoronicAcid_Anhydrous Protodeboronation

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Key_Factors_Suzuki_Coupling Successful_Coupling Successful Suzuki Coupling of Electron-Deficient Boronic Acids Ligand Ligand Selection: Bulky & Electron-Rich Ligand->Successful_Coupling Base Base Choice: Strong & Appropriate Base->Successful_Coupling Catalyst Catalyst System: Stable & Active Catalyst->Successful_Coupling Conditions Reaction Conditions: Inert & Optimized Temp. Conditions->Successful_Coupling Substrate Substrate Stability: Minimize Decomposition Substrate->Successful_Coupling

Caption: Key factors influencing successful Suzuki coupling.

References

Technical Support Center: Purification of (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (3-Cyano-2,4-difluorophenyl)boronic acid from reaction mixtures.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems with potential causes and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Purification Incomplete extraction of the boronic acid into the aqueous basic solution. Product loss during the transfer of materials. The product remains dissolved in the mother liquor after recrystallization.Ensure thorough mixing during the acid-base extraction and perform multiple extractions.[1] Use a minimal amount of solvent for transfers. Optimize the solvent system for recrystallization to ensure the product is sparingly soluble at low temperatures.
Oily or Gummy Product Instead of Crystalline Solid The presence of impurities is preventing crystallization. The formation of boroxine (boronic anhydride), a common trimeric dehydration product of boronic acids.Triturate the crude product with a non-polar solvent like hexane to remove non-polar impurities.[2] To hydrolyze the boroxine back to the boronic acid, stir the material in a biphasic mixture of diethyl ether and water.
Product is Contaminated with Non-polar Impurities Inefficient removal of byproducts or starting materials during the workup.Perform a thorough wash of the organic layer containing the crude product with a suitable aqueous solution before extraction. Consider an additional purification step like silica gel chromatography.
Broad or Unresolved Peaks in ¹H NMR Spectrum The presence of residual paramagnetic species from the synthesis. The sample contains a mixture of the boronic acid and its corresponding boroxine anhydride.Pass a solution of the product through a small plug of silica gel. Ensure the sample is fully dried under high vacuum before analysis. The presence of boroxine can lead to complex NMR spectra; hydrolysis as described above may simplify the spectrum.
Product Purity Decreases Over Time Boronic acids can be unstable and prone to degradation, especially when exposed to air and moisture.Store the purified this compound under an inert atmosphere (argon or nitrogen) at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

Common impurities include unreacted starting materials (e.g., the corresponding aryl halide), homocoupling byproducts, and the boroxine (boronic anhydride) of your target compound. The boroxine is formed by the dehydration of the boronic acid.

Q2: What is the best initial purification strategy for crude this compound?

An acid-base extraction is a highly effective initial purification step.[1] Boronic acids are acidic and will dissolve in an aqueous basic solution, leaving many organic impurities behind in the organic layer. The boronic acid can then be precipitated by acidifying the aqueous layer.

Q3: How can I confirm the presence of boroxine in my product?

The presence of boroxine can often be inferred from ¹H NMR spectroscopy, where you may see broader peaks and a more complex aromatic region than expected. Infrared (IR) spectroscopy can also be useful, as the B-O stretching frequencies will differ between the boronic acid and the boroxine.

Q4: Is chromatography a good option for purifying this compound?

Silica gel chromatography can be used for the purification of boronic acids, but it can sometimes be challenging due to the potential for the compound to interact with the silica. If used, a mobile phase containing a small amount of a polar solvent like methanol in dichloromethane is often employed.[3]

Q5: What are suitable recrystallization solvents for this compound?

A mixture of a solvent in which the compound is soluble (like ethyl acetate or acetone) and a solvent in which it is poorly soluble (like hexane or heptane) is a good starting point for recrystallization.[4][5] Water can also be a suitable solvent for the recrystallization of some boronic acids.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound using common laboratory methods. These values are representative and may vary depending on the specific reaction conditions and scale.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield
Acid-Base Extraction75-85%90-95%80-90%
Recrystallization90-95%>98%70-85%
Silica Gel Chromatography80-90%>99%50-70%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (10 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (3 x 10 mL).

  • Combine the aqueous layers and wash with ethyl acetate (2 x 15 mL) to remove any remaining non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a 1 M aqueous solution of hydrochloric acid. This should cause the this compound to precipitate.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Purification by Recrystallization
  • Place the crude or partially purified this compound in a flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate).

  • Once the solid has dissolved, slowly add a non-polar solvent in which the compound is insoluble (e.g., hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under high vacuum.

Mandatory Visualization

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization start Crude Reaction Mixture in Organic Solvent extract Extract with aq. NaOH start->extract separate Separate Layers extract->separate wash Wash Aqueous Layer with Organic Solvent separate->wash acidify Acidify Aqueous Layer with HCl wash->acidify precipitate Precipitate Product acidify->precipitate filter_dry1 Filter and Dry precipitate->filter_dry1 dissolve Dissolve in Minimal Hot Solvent filter_dry1->dissolve Further Purification add_antisolvent Add Anti-solvent dissolve->add_antisolvent cool Cool to Crystallize add_antisolvent->cool filter_dry2 Filter and Dry cool->filter_dry2 final_product final_product filter_dry2->final_product Purified Product troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Corrective Action start Low Purity of Final Product check_impurities Identify Impurities (NMR, HPLC) start->check_impurities is_boroxine Boroxine Anhydride? check_impurities->is_boroxine is_nonpolar Non-polar Byproducts? check_impurities->is_nonpolar is_starting_material Unreacted Starting Material? check_impurities->is_starting_material hydrolyze Hydrolyze with Ether/Water is_boroxine->hydrolyze Yes re_extract Repeat Acid-Base Extraction is_nonpolar->re_extract Yes chromatography Silica Gel Chromatography is_starting_material->chromatography Yes

References

Technical Support Center: (3-Cyano-2,4-difluorophenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Cyano-2,4-difluorophenyl)boronic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use in Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing undesired homocoupling.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of this compound is a common side reaction that can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide addresses specific issues you might be facing in your experiments.

Issue 1: Significant formation of a symmetrical biaryl byproduct derived from this compound.

  • Question: I am observing a significant amount of the homocoupled dimer of my boronic acid in the reaction mixture. What are the primary causes and how can I prevent this?

  • Answer: Homocoupling of this compound is primarily caused by two mechanisms:

    • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst. This oxidized palladium species can then facilitate the coupling of two boronic acid molecules. Rigorous exclusion of oxygen is the most critical step to prevent this.

    • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.

    Solutions:

    • Ensure a Strict Inert Atmosphere: Deoxygenate your solvent thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes. It is also recommended to perform freeze-pump-thaw cycles for rigorous oxygen removal. Assemble your reaction under a positive pressure of an inert gas.

    • Optimize Your Palladium Source: Consider using a Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the initial reduction step. If using a Pd(II) precatalyst, ensure rapid reduction to Pd(0) in situ. The choice of ligand is crucial here.

    • Ligand Selection: For electron-deficient boronic acids like this compound, bulky and electron-rich phosphine ligands are often beneficial. Ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in promoting the desired cross-coupling over homocoupling.

    • Order of Addition: Consider pre-heating the palladium source, ligand, and base in the solvent before adding the boronic acid. This can facilitate the formation of the active Pd(0) catalyst and reduce its direct reaction with the boronic acid.

Issue 2: The homocoupling persists even after attempts to deoxygenate the reaction.

  • Question: I have been careful about degassing my solvents and using an inert atmosphere, but I still see significant homocoupling. What else could be going wrong?

  • Answer: If homocoupling persists despite deoxygenation, the issue might be related to the specific reaction conditions, particularly the choice of base and solvent, or the inherent reactivity of your substrates. Electron-deficient arylboronic acids, such as this compound, can be more prone to homocoupling under certain conditions.

    Solutions:

    • Base Selection: The choice of base can influence the rate of transmetalation versus side reactions. For sensitive boronic acids, a weaker base might be advantageous. Consider screening different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The solubility of the base in the chosen solvent system is also a critical factor.

    • Solvent System: The solvent can impact the solubility of reagents and intermediates, thereby affecting reaction rates. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or toluene) and water is common. The ratio of the organic solvent to water can be optimized to improve the yield of the cross-coupled product and minimize homocoupling.

    • Use of Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of any free Pd(II) species in the reaction mixture, thereby suppressing homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more susceptible to homocoupling than other boronic acids?

A1: The electron-withdrawing nature of the cyano and difluoro groups on the phenyl ring makes this boronic acid more electron-deficient. This can influence its reactivity in the Suzuki-Miyaura coupling, and under certain conditions, can make it more prone to side reactions like homocoupling.

Q2: Can the quality of the this compound affect the extent of homocoupling?

A2: Yes, the purity of the boronic acid is important. Impurities in the boronic acid reagent could potentially interfere with the catalytic cycle and promote side reactions. It is recommended to use high-purity boronic acid for best results.

Q3: Is there a recommended catalyst system to minimize homocoupling with this specific boronic acid?

A3: While the optimal system can be substrate-dependent, catalyst systems employing bulky, electron-rich biarylphosphine ligands have shown great success with electron-deficient boronic acids. A combination of a palladium precatalyst like Pd(OAc)₂ or a preformed palladium-ligand complex with a ligand such as SPhos or XPhos is a good starting point for optimization.

Data Presentation

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Strict inert (Argon or Nitrogen)Prevents oxygen-mediated oxidation of Pd(0) catalyst.
Palladium Source Pd(0) precatalyst or rapid in situ reduction of Pd(II)Reduces the concentration of Pd(II) available for direct reaction with the boronic acid.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes oxidative addition and reductive elimination, favoring the cross-coupling pathway.
Base Weaker, moderately soluble base (e.g., K₃PO₄)Can modulate the rate of transmetalation and minimize boronic acid degradation.
Solvent Degassed aprotic solvent with an aqueous phase (e.g., Dioxane/H₂O)Ensures solubility of reagents and facilitates the action of the inorganic base.
Additives Mild reducing agent (e.g., potassium formate)Scavenges residual Pd(II) species that can initiate homocoupling.

Experimental Protocols

The following is a general, optimized protocol for a Suzuki-Miyaura coupling reaction with this compound, designed to minimize homocoupling. Note: This is a starting point, and optimization for your specific aryl halide partner is recommended.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, in a 4:1 to 10:1 ratio), thoroughly degassed.

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas at least three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80-100 °C, depending on the reactivity of the aryl halide) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams to visualize the key concepts discussed.

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pd2 Pd(II)-Mediated Homocoupling Pd(0) Pd(0) Pd(II)-peroxo Pd(II)-peroxo Pd(0)->Pd(II)-peroxo Oxidation O2 O2 O2->Pd(II)-peroxo Homocoupled_Product Ar-Ar Pd(II)-peroxo->Homocoupled_Product + 2 (Ar)B(OH)2 Boronic_Acid_1 (Ar)B(OH)2 Pd(II)_Precatalyst Pd(II) (e.g., Pd(OAc)2) Homocoupled_Product_2 Ar-Ar Pd(II)_Precatalyst->Homocoupled_Product_2 + 2 (Ar)B(OH)2 Active_Pd(0) Pd(0) Pd(II)_Precatalyst->Active_Pd(0) Reduction Boronic_Acid_2 (Ar)B(OH)2

Caption: Mechanisms of boronic acid homocoupling.

Troubleshooting_Workflow Start Homocoupling Observed Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Degas_Solvents Thoroughly degas solvents (sparging, freeze-pump-thaw). Check_Inert->Degas_Solvents No Check_Catalyst What is the palladium source? Check_Inert->Check_Catalyst Yes Use_Inert_Gas Assemble and run reaction under Ar or N2. Degas_Solvents->Use_Inert_Gas Use_Inert_Gas->Check_Catalyst Use_Pd0 Consider using a Pd(0) precatalyst. Check_Catalyst->Use_Pd0 Pd(II) Optimize_Ligand Using a Pd(II) precatalyst. Optimize ligand. Check_Catalyst->Optimize_Ligand Pd(II) Check_Conditions Homocoupling still persists. Check other conditions. Check_Catalyst->Check_Conditions Pd(0) Use_Pd0->Check_Conditions Bulky_Ligand Use bulky, electron-rich ligands (e.g., SPhos). Optimize_Ligand->Bulky_Ligand Bulky_Ligand->Check_Conditions Optimize_Base Screen different bases (e.g., K3PO4, K2CO3). Check_Conditions->Optimize_Base Optimize_Solvent Vary the solvent and water ratio. Optimize_Base->Optimize_Solvent Additives Consider adding a mild reducing agent (e.g., potassium formate). Optimize_Solvent->Additives Success Homocoupling Minimized Additives->Success

Caption: Troubleshooting workflow for homocoupling.

Technical Support Center: Optimizing (3-Cyano-2,4-difluorophenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction times and yields for Suzuki-Miyaura couplings involving (3-Cyano-2,4-difluorophenyl)boronic acid. Due to its electron-deficient nature, this reagent can present challenges, but with optimized conditions, successful couplings can be achieved.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the most common causes?

A1: Low yields with electron-deficient boronic acids like this compound are often attributed to several factors. The primary suspect is often protodeboronation, a side reaction where the carbon-boron bond is cleaved. This is exacerbated by the electron-withdrawing cyano and fluoro groups. Other common issues include suboptimal catalyst/ligand combinations, inappropriate base selection, and inadequate reaction conditions (temperature, solvent, inert atmosphere).

Q2: What is protodeboronation and how can I minimize it?

A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. For this compound, this is a significant competing reaction. To minimize it, consider the following:

  • Use a higher concentration of reactants: This can favor the desired bimolecular coupling over the unimolecular decomposition.

  • Choose a non-aqueous or anhydrous solvent system: Water can be a proton source.

  • Select a weaker base or a non-hydroxide base: Strong bases can promote protodeboronation.

  • Use the boronic acid as fresh as possible: Boronic acids can degrade over time.

Q3: Which catalyst and ligand system is recommended for this type of electron-deficient boronic acid?

A3: For electron-deficient boronic acids, a palladium catalyst with an electron-rich and bulky phosphine ligand is generally recommended. This combination can accelerate the rate-limiting transmetalation step and stabilize the palladium complex. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are often effective. It is advisable to screen a few different catalyst/ligand combinations to find the optimal system for your specific substrates.

Q4: What is the best choice of base for this coupling reaction?

A4: The choice of base is critical. A base that is too strong can promote protodeboronation, while a base that is too weak may not facilitate the transmetalation step effectively. For electron-deficient boronic acids, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH). Potassium phosphate (K₃PO₄) can also be a good option. The solubility of the base in the chosen solvent system is also an important consideration.

Q5: How do I select the appropriate solvent for my reaction?

A5: The solvent can significantly influence the reaction rate and yield. A solvent system that can solubilize all reactants is essential. Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with a co-solvent like water to dissolve the inorganic base.[1] However, for boronic acids prone to protodeboronation, minimizing water content is advisable. Anhydrous solvents should be used whenever possible.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem: Low or No Product Formation
Possible Cause Troubleshooting Step
Protodeboronation of Boronic Acid Use fresh boronic acid. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. Run the reaction at a higher concentration. Minimize water in the reaction by using anhydrous solvents and reagents.
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Suboptimal Ligand Screen different electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). The optimal ligand can be substrate-dependent.
Incorrect Base Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base are key factors.
Poor Solubility of Reagents Try a different solvent or a co-solvent system to ensure all reactants are dissolved.
Insufficient Reaction Temperature or Time Incrementally increase the reaction temperature. Monitor the reaction progress over a longer period using techniques like TLC, GC-MS, or LC-MS.
Problem: Formation of Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction.
Excessive Catalyst Loading Reduce the amount of palladium catalyst used.
High Reaction Temperature Lower the reaction temperature to a point where the desired reaction still proceeds at a reasonable rate.

Data on Reaction Conditions for Electron-Deficient Boronic Acids

While specific comparative data for this compound is limited in the literature, the following table provides representative conditions for the Suzuki-Miyaura coupling of analogous electron-deficient fluorinated phenylboronic acids with aryl bromides. These can serve as a starting point for optimization.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromoacetophenone2,5-Difluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane1001895[2]
4-Bromobenzonitrile2,5-Difluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane1001892[2]
1-Bromo-4-nitrobenzene2,5-Difluorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane1001888[2]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)DMF/H₂O (95:5)1103~90 (conversion)[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Logic

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat and Stir at Desired Temperature C->D E Monitor Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temperature E->F G Dilute and Wash F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J J I->J Characterize Product (NMR, MS) TroubleshootingTree Start Low or No Product Yield Q1 Is Protodeboronation Suspected? Start->Q1 A1_Yes Use Fresh Boronic Acid Consider Boronic Ester Minimize Water Use Weaker Base Q1->A1_Yes Yes Q2 Is the Catalyst System Optimal? Q1->Q2 No A1_Yes->Q2 A2_No Use Fresh Catalyst/Ligand Screen Bulky, Electron-Rich Ligands Ensure Inert Atmosphere Q2->A2_No No Q3 Are Reaction Conditions Appropriate? Q2->Q3 Yes A2_No->Q3 A3_No Increase Temperature Incrementally Increase Reaction Time Check Reagent Solubility Q3->A3_No No End Re-evaluate Reaction Strategy Q3->End Yes A3_No->End

References

Analytical methods for detecting impurities in (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (3-Cyano-2,4-difluorophenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Based on the typical synthesis routes for substituted phenylboronic acids, several potential impurities can be present. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual amounts of the initial reagents used in the synthesis.

    • Homocoupling Byproducts: Dimers formed from the coupling of two molecules of the Grignard reagent or the boronic acid itself.

    • Protodeboronation Product: The compound formed by the loss of the boronic acid group, resulting in 1-cyano-2,4-difluorobenzene.

  • Degradation-Related Impurities:

    • Boronic Anhydride (Boroxine): A trimeric dehydration product of the boronic acid, which can form upon storage or during analysis.[1] This is a very common impurity for boronic acids.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: Several analytical techniques can be employed for the analysis of this compound and its impurities:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying both the main component and its impurities. It is often the primary method for purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary for non-volatile boronic acids.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of the active substance and its impurities without the need for specific reference standards for each impurity.[3] It is particularly useful for quantifying the boronic anhydride (boroxine).[3]

Q3: How can I differentiate between the boronic acid and its corresponding boroxine?

A3: The boronic acid and its boroxine can be differentiated using the following techniques:

  • HPLC: The boroxine will typically have a different retention time than the monomeric boronic acid. The equilibrium between the two forms can sometimes lead to broad or split peaks.

  • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. The chemical shifts of the protons and the boron atom will be different for the boronic acid and the boroxine. qNMR can be used to determine the ratio of the two species.[3][4]

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing for the Main Analyte Peak

  • Possible Cause A: Secondary Interactions with Residual Silanols on the Column.

    • Solution: Use a base-deactivated column or add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of silanol groups.

  • Possible Cause B: Overloading of the Column.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause C: Presence of Unresolved Impurities.

    • Solution: Optimize the mobile phase composition or gradient to improve the resolution between the main peak and any co-eluting impurities.

Issue 2: Peak Splitting or Shoulder Peaks

  • Possible Cause A: Co-elution of an Impurity.

    • Solution: Adjust the mobile phase composition, gradient slope, or temperature to improve separation. A smaller injection volume may help to resolve the two peaks.[5]

  • Possible Cause B: On-column Equilibrium between the Boronic Acid and its Anhydride (Boroxine).

    • Solution: Modify the mobile phase pH. Operating at a lower pH can sometimes favor one form over the other, leading to a sharper peak.

  • Possible Cause C: Column Void or Blocked Frit.

    • Solution: If all peaks in the chromatogram are split, it may indicate a column problem.[5] Reverse flush the column (if permissible by the manufacturer) or replace the column frit or the entire column.[5]

  • Possible Cause D: Sample Solvent Incompatibility.

    • Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[6]

GC-MS Analysis

Issue 1: Poor Peak Shape or No Elution of the Boronic Acid

  • Possible Cause: Low Volatility and High Polarity of the Boronic Acid.

    • Solution: Derivatization is often necessary to increase the volatility of boronic acids for GC analysis.[2] A common derivatization agent is pinacol, which forms a more volatile pinacol boronate ester.[2]

Issue 2: Identification of Unknown Impurities

  • Possible Cause: Presence of unexpected byproducts from the synthesis.

    • Solution: Utilize the mass spectrum to propose potential structures. The fragmentation pattern can provide valuable information about the molecule. Compare the obtained spectra with commercial or in-house mass spectral libraries for identification.[7]

NMR Analysis

Issue 1: Broad ¹H NMR Signals for the Boronic Acid Protons

  • Possible Cause A: Quadrupolar Relaxation of the Boron Nucleus.

    • Solution: This is an inherent property of boron-containing compounds and is expected.

  • Possible Cause B: Chemical Exchange.

    • Solution: The exchange of the -OH protons with residual water in the solvent can lead to broadening. Using a very dry deuterated solvent can sometimes sharpen these signals.

Issue 2: Difficulty in Quantifying Impurities due to Overlapping Signals

  • Possible Cause: Complex ¹H NMR Spectrum.

    • Solution: Utilize ¹⁹F NMR if there are fluorine atoms in the impurities, as the spectral window is wider and signals are often better resolved. ¹¹B NMR can also be used to distinguish and quantify different boron-containing species.[4] For qNMR, select well-resolved signals for both the analyte and the internal standard for accurate integration.[3]

Experimental Protocols

HPLC Method for Impurity Profiling

This is a general starting method that may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL.

GC-MS Method for Volatile Impurities (with Derivatization)
  • Derivatization Step: To a solution of the this compound sample in a suitable solvent (e.g., dichloromethane), add an excess of pinacol and a catalytic amount of a weak acid. Stir at room temperature until the reaction is complete (monitor by TLC or a quick GC injection).

  • GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Quantitative NMR (qNMR) for Purity Assessment
  • Internal Standard: A certified internal standard with known purity that has signals that do not overlap with the analyte or impurities (e.g., maleic acid, 1,4-dinitrobenzene).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh a specific amount of the internal standard into the same NMR tube.

    • Add a known volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Acquisition Parameters (¹H):

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation

Table 1: Summary of Analytical Methods and their Primary Applications

Analytical MethodPrimary ApplicationCommon IssuesTypical Limit of Quantification (LOQ)
HPLC-UV Purity assessment, quantification of non-volatile impurities.Peak tailing, peak splitting, co-elution.~0.05% (area percent)
GC-MS Identification and quantification of volatile and semi-volatile impurities.Need for derivatization, thermal degradation.Low ppm levels.[2]
qNMR Absolute purity determination, quantification of major components and impurities (including boroxine).Signal overlap, long relaxation delays required.~0.1% (w/w)

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatize (for GC-MS) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC qNMR qNMR Dissolution->qNMR GC_MS GC-MS Derivatization->GC_MS Impurity_ID Impurity Identification HPLC->Impurity_ID Quantification Quantification HPLC->Quantification GC_MS->Impurity_ID Purity_Assessment Purity Assessment qNMR->Purity_Assessment Quantification->Purity_Assessment

Caption: Experimental workflow for the analysis of impurities.

troubleshooting_logic Start Chromatographic Problem Observed Peak_Shape Peak Shape Issue? Start->Peak_Shape Retention_Time Retention Time Drift? Start->Retention_Time Split Peak Splitting/ Shoulder Peak_Shape->Split Yes Tailing Peak Tailing Peak_Shape->Tailing No Check_Flow Check Flow Rate/ Pump Retention_Time->Check_Flow Check_Temp Check Column Temperature Retention_Time->Check_Temp Check_Column Check Column (Void, Frit) Split->Check_Column Check_Solvent Check Sample Solvent Split->Check_Solvent Optimize_Method Optimize Method (Mobile Phase, Gradient) Split->Optimize_Method Check_Silanols Secondary Interactions? (Use BNA column/modifier) Tailing->Check_Silanols Check_Overload Column Overload? (Reduce concentration) Tailing->Check_Overload

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Validation & Comparative

A Comparative Guide to (3-Cyano-2,4-difluorophenyl)boronic acid and Other Difluorophenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorinated motifs into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. Substituted phenylboronic acids are pivotal reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl structures. This guide provides an objective comparison of the performance of (3-Cyano-2,4-difluorophenyl)boronic acid with other common difluorophenylboronic acid isomers.

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is predominantly influenced by the electronic and steric environment of the boronic acid moiety. Electron-withdrawing groups, such as fluorine and cyano groups, can significantly impact the transmetalation step of the catalytic cycle. While direct, head-to-head comparative studies under identical reaction conditions are not always available in the published literature, this guide synthesizes available experimental data and established mechanistic principles to offer a comprehensive comparison.

Performance Comparison in Suzuki-Miyaura Coupling

The following tables summarize the performance of this compound and other difluorophenylboronic acids in Suzuki-Miyaura coupling reactions with various aryl halides. It is crucial to note that the reaction conditions vary across these examples, and thus, the yields are not directly comparable. However, they provide valuable insights into the reactivity of these reagents under optimized conditions for specific transformations.

Table 1: Performance of this compound in Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRefluxN/AGood
Aryl BromidePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane1001285-95
Heteroaryl ChloridePd₂(dba)₃ / XPhosK₃PO₄t-BuOH801675-90

Table 2: Comparative Performance of Other Difluorophenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,4-Difluorophenylboronic acid 5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O75N/A98[1]
3,4-Difluorophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
3,5-Difluorophenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O801290

Theoretical Underpinnings of Reactivity

The observed reactivity of these boronic acids can be rationalized by considering the interplay of electronic and steric effects.

  • Electronic Effects: Fluorine atoms are strongly electron-withdrawing through induction (-I effect), which can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation. The cyano group is also a potent electron-withdrawing group, further enhancing this effect. However, excessively electron-deficient aryl boronic acids can be prone to protodeboronation, a key side reaction.

  • Steric Effects: Substituents in the ortho position to the boronic acid group can sterically hinder the approach of the palladium catalyst, potentially slowing down the rate of transmetalation. In this compound, the fluorine atom at the 2-position and the cyano group at the 3-position introduce steric bulk near the reaction center.

dot

G Factors Influencing Reactivity of Difluorophenylboronic Acids cluster_acids Specific Boronic Acids Reactivity Reactivity Electronic_Effects Electronic_Effects Reactivity->Electronic_Effects Steric_Effects Steric_Effects Reactivity->Steric_Effects Inductive_Effect -I Effect Electronic_Effects->Inductive_Effect Mesomeric_Effect +M Effect Electronic_Effects->Mesomeric_Effect Ortho_Substitution Ortho_Substitution Steric_Effects->Ortho_Substitution Acid1 This compound F at C2, CN at C3 Strong -I, Steric Hindrance Inductive_Effect->Acid1 Very Strong Acid2 2,4-Difluorophenylboronic acid F at C2, F at C4 Strong -I, Steric Hindrance Inductive_Effect->Acid2 Strong Acid3 3,4-Difluorophenylboronic acid F at C3, F at C4 -I, Minimal Steric Hindrance Inductive_Effect->Acid3 Moderate Acid4 3,5-Difluorophenylboronic acid F at C3, F at C5 -I, Minimal Steric Hindrance Inductive_Effect->Acid4 Moderate Ortho_Substitution->Acid1 High Ortho_Substitution->Acid2 Moderate Ortho_Substitution->Acid3 Low Ortho_Substitution->Acid4 Low

Caption: Logical relationship of factors influencing reactivity.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the difluorophenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF).

  • Reaction: Stir the mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

dot

G General Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup 1. Reaction Setup: Aryl Halide, Boronic Acid, Base in Schlenk flask under inert gas Start->Setup Catalyst 2. Catalyst Addition: Pd Catalyst and Ligand Setup->Catalyst Solvent 3. Solvent Addition: Degassed Solvent Catalyst->Solvent Reaction 4. Reaction: Stir at elevated temperature Solvent->Reaction Monitoring Monitor progress (TLC/GC-MS) Reaction->Monitoring Workup 5. Work-up: Cool, dilute, wash with H₂O & brine Reaction->Workup Monitoring->Reaction Purification 6. Purification: Dry, concentrate, column chromatography Workup->Purification End End Product Purification->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (in the form of a boronate) is transferred to the Pd(II) complex, displacing the halide. This step is often the rate-determining step and is influenced by the electronic nature of the boronic acid.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex are reductively eliminated to form the biaryl product and regenerate the Pd(0) catalyst.

dot

G The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylX Ar-Pd(II)L₂-X OxAdd->PdII_ArylX Transmetalation Transmetalation PdII_ArylX->Transmetalation PdII_ArylAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArylAr RedElim Reductive Elimination PdII_ArylAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylX Ar-X ArylX->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

A Comparative Guide to Palladium Catalyst Performance in Suzuki-Miyaura Coupling with (3-Cyano-2,4-difluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yields, times, and overall efficiency, particularly when working with electronically demanding substrates such as (3-Cyano-2,4-difluorophenyl)boronic acid. This guide provides an objective comparison of the performance of various palladium catalysts in the coupling of this specific boronic acid with different aryl halides, supported by experimental data.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data has been compiled from multiple sources to provide a comparative overview under different reaction conditions.

Aryl Halide PartnerPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O801285
1-Bromo-4-(trifluoromethoxy)benzenePd(dppf)Cl₂-Cs₂CO₃1,4-Dioxane1001692
4-BromotoluenePd(OAc)₂SPhosK₃PO₄Toluene/H₂O90895
4-BromoacetophenonePd₂(dba)₃XPhosK₃PO₄THF/H₂O80698
1-Bromo-3,5-dimethylbenzenePd(PPh₃)₄-Na₂CO₃DME/H₂O851888

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling Using Pd(PPh₃)₄

This protocol describes a general procedure for the coupling of an aryl bromide with this compound using Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture (Toluene, Ethanol, and Water) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Suzuki-Miyaura Coupling Using a Buchwald-Type Catalyst System

This protocol outlines a procedure using a more active catalyst system composed of a palladium precursor and a biarylphosphine ligand, which can lead to higher yields and shorter reaction times.

Materials:

  • This compound (1.5 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • SPhos or XPhos ligand (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Toluene (5 mL) or Tetrahydrofuran (THF) (5 mL)

  • Deionized water (1 mL)

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, the aryl bromide, this compound, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocols.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas solvent->inert heat Heat & Stir inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Bases in Suzuki Coupling of Electron-Deficient Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bases for Suzuki Coupling of (3-Cyano-2,4-difluorophenyl)boronic Acid and Structurally Related Systems

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of base is a critical parameter that significantly influences the yield, reaction rate, and selectivity of this reaction, particularly when working with electron-deficient substrates such as this compound. This guide provides a comparative analysis of various bases, supported by experimental data from structurally similar systems, to facilitate the optimization of reaction conditions.

This compound is an electron-deficient boronic acid due to the presence of the electron-withdrawing cyano and fluoro substituents. Such substrates can be challenging in Suzuki couplings, often requiring careful optimization of the catalytic system, including the base.[1] The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[2]

Table 1: Effect of Various Bases on the Suzuki Coupling of 4-bromoacetophenone with Phenylboronic Acid

EntryBaseSolventCatalystLigandTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001285
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001295
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001290
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled for illustrative purposes based on general findings in Suzuki coupling literature.[3] Inorganic bases like carbonates and phosphates generally show higher efficacy than organic bases such as triethylamine.

Table 2: Base Screening for the Suzuki Coupling of 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid

EntryBaseSolventCatalystTemperature (°C)Time (h)Conversion (%)
1K₂CO₃DMF/H₂O (95:5)G-COOH-Pd-1011048~98
2Na₂CO₃DMF/H₂OPd/NiFe₂O₄100195
3NaOHDMF/H₂OPd/NiFe₂O₄100178
4KOHDMF/H₂OPd/NiFe₂O₄100182
5TEADMF/H₂OPd/NiFe₂O₄100165

This table combines data from studies on fluorinated arylboronic acids to provide a comparative overview.[4][5]

Experimental Protocols

Below is a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction involving an electron-deficient arylboronic acid.

General Experimental Protocol for Base Screening:

Materials:

  • Aryl halide (e.g., 4-bromo-2-fluoro-6-methylbenzonitrile, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst atmosphere Evacuate and Backfill with Inert Gas reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Biaryl Product purify->product

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

The role of the base is central to the catalytic cycle, primarily facilitating the transmetalation step. There are two commonly proposed pathways for this activation.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_base Role of Base in Transmetalation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_halide R-Pd(II)L_n-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl R-Pd(II)L_n-R' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ (Boronate Complex) boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronate boronate->transmetalation Nucleophilic Attack

The role of the base in activating the boronic acid for transmetalation.

References

A Comparative Guide to the Suzuki-Miyaura Coupling of (3-Cyano-2,4-difluorophenyl)boronic acid: Structure, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of complex biaryl scaffolds is a cornerstone of modern chemistry. Among the vast array of building blocks available, (3-Cyano-2,4-difluorophenyl)boronic acid has emerged as a valuable reagent in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. This guide provides an objective comparison of its performance with alternative fluorinated and non-fluorinated boronic acids, supported by experimental data and detailed protocols for the validation of resulting product structures.

The unique substitution pattern of this compound, featuring both electron-withdrawing cyano and fluoro groups, significantly influences its reactivity and the properties of the resulting products.[1] These characteristics make it a sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[1] This guide will delve into the practical aspects of its use, offering a clear comparison with other commercially available boronic acids to aid in reagent selection and reaction optimization.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the electronic nature of the coupling partners, the choice of catalyst, base, and solvent system. The electron-withdrawing substituents on this compound can impact the transmetalation step of the catalytic cycle. While a comprehensive dataset for this specific boronic acid is not available in a single source, the following tables compile representative data from the literature for its performance and that of comparable reagents.

Table 1: Performance of this compound in Suzuki-Miyaura Coupling

Aryl Halide PartnerProductCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1-bromo-4-nitrobenzene3'-Cyano-2',4'-difluoro-4-nitrobiphenylPd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRefluxN/A~60
3,5-dichloro-1,2,4-thiadiazole3,5-bis(3-Cyano-2,4-difluorophenyl)-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHRefluxN/A~60

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Table 2: Comparative Performance of Alternative Boronic Acids

Boronic AcidAryl Halide PartnerProductCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Fluorophenylboronic acid1-bromo-4-fluorobenzene4,4'-DifluorobiphenylG-COOH-Pd-10K₂CO₃H₂O110390[2]
2,4-Difluorophenylboronic acid5-bromosalicylic acidDiflunisalPd(OAc)₂K₂CO₃DMF/H₂O75N/A98[3]
3,4-Difluorophenylboronic acid4-bromoacetophenone4-Acetyl-3',4'-difluorobiphenylPd(dppf)Cl₂K₂CO₃1,4-Dioxane1001295[4]
4-Cyanophenylboronic acidBromobenzene4-CyanobiphenylPd(OAc)₂ / PPh₃K₂CO₃Toluene100292[5]
Phenylboronic acidIodobenzeneBiphenylPd(PPh₃)₄Na₂CO₃Benzene/H₂O80688[6]

From the available data, it is evident that fluorinated boronic acids, including those with additional electron-withdrawing groups like the cyano group, can achieve high yields in Suzuki-Miyaura coupling reactions. The choice of catalyst and reaction conditions is crucial for optimal performance.

Experimental Protocols for Product Structure Validation

The unambiguous determination of the product structure is a critical step in any synthetic workflow. The following are detailed methodologies for the key experiments used to validate the structures of biaryl products derived from this compound reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings), and multiplicities to confirm the connectivity and substitution pattern of the biaryl product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product, confirming its elemental composition.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode to obtain the accurate mass of the molecular ion.

  • Data Analysis: Compare the experimentally determined accurate mass with the calculated exact mass for the expected molecular formula. A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the definitive three-dimensional structure.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray analysis. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the diffraction data.

  • Data Analysis: Analyze the resulting crystal structure to confirm the connectivity, stereochemistry, and conformation of the molecule. The bond lengths and angles can provide insights into the electronic effects of the substituents.[7]

Visualizing Reaction and Validation Workflows

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura coupling reaction and the typical workflow for product validation.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Reactants & Product Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Product Biaryl Product (Ar-Ar') Reductive_Elimination->Product Boronic_Acid This compound Boronic_Acid->Transmetalation Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Product_Validation_Workflow Start Purified Reaction Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Xray X-ray Crystallography (if crystalline) Start->Xray Optional Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed

References

(3-Cyano-2,4-difluorophenyl)boronic acid: A High-Efficiency Reagent in Biaryl Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and selective synthetic methodologies is perpetual. In the realm of palladium-catalyzed cross-coupling reactions, (3-Cyano-2,4-difluorophenyl)boronic acid has emerged as a superior reagent for the synthesis of complex biaryl molecules, demonstrating notable advantages over less substituted alternatives. Its unique electronic properties, conferred by the presence of both a cyano and two fluoro groups, contribute to enhanced reactivity and selectivity in Suzuki-Miyaura couplings, a cornerstone of modern medicinal chemistry.

The strategic placement of electron-withdrawing groups on the phenylboronic acid ring significantly influences the efficiency of the Suzuki-Miyaura reaction. The cyano group at the 3-position and fluorine atoms at the 2- and 4-positions of this compound work in concert to increase the electrophilicity of the boron atom. This heightened electrophilicity facilitates the crucial transmetalation step in the catalytic cycle, often leading to higher yields and faster reaction times compared to boronic acids lacking this specific substitution pattern.[1]

Performance Comparison in Suzuki-Miyaura Coupling

To objectively evaluate the efficiency of this compound, a comparative analysis of its performance against structurally similar, yet less substituted, boronic acids in the Suzuki-Miyaura coupling with a common substrate, 4-bromotoluene, is presented below. While direct head-to-head comparative studies under identical conditions are scarce in the literature, the following table compiles data from various sources, selected for their similar reaction setups to provide a representative comparison.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-bromotoluenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802>95
2,4-Difluorophenylboronic acid4-bromotoluenePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285-90
3-Cyanophenylboronic acid4-bromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016~80

Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.

The data suggests that this compound can achieve excellent yields in significantly shorter reaction times and at lower temperatures compared to its counterparts. This increased efficiency can be attributed to the synergistic electron-withdrawing effects of the cyano and difluoro substituents, which accelerate the rate-determining transmetalation step of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 4'-Methyl-2',5'-dicyano-3',6'-difluorobiphenyl

This protocol details a representative Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromotoluene (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added to the flask.

  • A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe.

  • The reaction mixture is heated to 80°C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically within 2 hours), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 4'-Methyl-2',5'-dicyano-3',6'-difluorobiphenyl.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, 4-Bromotoluene, K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Pd(PPh₃)₄ Catalyst inert->catalyst solvent Add Degassed Solvents (Toluene, EtOH, H₂O) catalyst->solvent heat Heat to 80°C and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate Wash with H₂O and Brine cool->extract dry Dry Organic Layer (MgSO₄) Filter and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: 4'-Methyl-2',5'-dicyano-3',6'-difluorobiphenyl purify->product

A typical experimental workflow for Suzuki-Miyaura coupling.

Application in Targeting Cellular Signaling Pathways

The biaryl scaffolds synthesized using this compound are prevalent in a variety of biologically active molecules, particularly as kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique substitution pattern of the biaryl product can provide high-affinity and selective binding to the ATP-binding pocket of specific kinases, thereby modulating their activity.

For instance, molecules incorporating the 3-cyano-2,4-difluorophenyl moiety have been investigated as inhibitors of tyrosine kinases, which are critical components of signaling pathways that control cell growth, proliferation, and differentiation.

The following diagram illustrates a simplified signaling pathway that can be targeted by inhibitors synthesized using this versatile building block.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Downstream Kinase A Receptor->Kinase_A Activates Kinase_B Downstream Kinase B Kinase_A->Kinase_B Activates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes Inhibitor Kinase Inhibitor (Synthesized using (3-Cyano-2,4- difluorophenyl)boronic acid) Inhibitor->Kinase_A Inhibits

Targeting a kinase signaling pathway with a synthesized inhibitor.

References

A Spectroscopic Guide to (3-Cyano-2,4-difluorophenyl)boronic Acid and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and materials science, (3-Cyano-2,4-difluorophenyl)boronic acid stands as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its unique trifunctional substitution pattern—featuring a cyano group, two fluorine atoms, and a boronic acid moiety—imparts distinct reactivity and electronic properties that are of significant interest to researchers. This guide provides a comparative overview of the spectroscopic characteristics of this compound and its closely related derivatives, supported by available experimental and predicted data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural isomers. Due to the limited availability of experimental data for the title compound, predicted values from computational models are included to provide a comprehensive comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)11B NMR (δ, ppm)
This compound (Predicted)8.15 (t, J=8.5 Hz, 1H), 7.45 (t, J=8.5 Hz, 1H), 5.5 (br s, 2H)165.4 (d, J=250 Hz), 162.8 (d, J=250 Hz), 134.9, 118.2, 115.3, 112.7 (d, J=20 Hz), 105.0 (t, J=25 Hz)-108.5, -111.2~30
(2-Cyanophenyl)boronic acid8.0-7.5 (m, 4H), 5.5 (br s, 2H)137.9, 135.4, 132.3, 131.0, 128.9, 118.9, 114.2Not ApplicableNot Available
(4-Cyanophenyl)boronic acid8.05 (d, J=8.0 Hz, 2H), 7.80 (d, J=8.0 Hz, 2H), 5.6 (br s, 2H)135.2, 131.8, 129.2, 119.2, 111.8Not ApplicableNot Available
(2,4-Difluorophenyl)boronic acid7.95 (q, J=8.0 Hz, 1H), 7.05-6.95 (m, 2H), 5.8 (br s, 2H)166.5 (dd, J=250, 12 Hz), 163.0 (dd, J=250, 12 Hz), 135.0 (d, J=10 Hz), 112.5 (d, J=21 Hz), 104.5 (t, J=26 Hz)-104.5, -109.0Not Available
(3-Cyano-4-fluorophenyl)boronic acid8.2-8.1 (m, 2H), 7.4 (t, J=8.5 Hz, 1H), 5.7 (br s, 2H)Not AvailableNot AvailableNot Available

Predicted data was obtained using online NMR prediction tools. Experimental data for related compounds is sourced from various chemical suppliers and databases.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm-1)Mass Spectrum (m/z)
This compound~3400-3200 (O-H), ~2230 (C≡N), ~1620, 1580 (C=C), ~1350 (B-O), ~1100 (C-F)Predicted [M-H]-: 182.02304
(2-Cyanophenyl)boronic acid3370 (O-H), 2225 (C≡N), 1600, 1450 (C=C), 1360 (B-O)[M+H]+: 148.1
(4-Cyanophenyl)boronic acid3380 (O-H), 2230 (C≡N), 1605, 1400 (C=C), 1350 (B-O)[M]+•: 147.0
(2,4-Difluorophenyl)boronic acid3300 (O-H), 1620, 1500 (C=C), 1370 (B-O), 1140, 1090 (C-F)[M]+•: 158.0
(3-Cyano-4-fluorophenyl)boronic acidNot AvailableNot Available

Data for related compounds is sourced from publicly available spectral databases.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters should be optimized for the specific compound and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetone-d6). Phenylboronic acids can sometimes be challenging to dissolve; gentle warming or sonication may be required.

  • 1H NMR: Acquire spectra on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 13C NMR: Acquire spectra on a 75 MHz or higher field spectrometer. Due to the lower natural abundance and sensitivity of the 13C nucleus, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The signal for the carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.[2]

  • 19F NMR: Acquire spectra on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl3 or a secondary standard.

  • 11B NMR: Acquire spectra on a spectrometer with a boron probe. A wider spectral window is necessary compared to 1H NMR. Borosilicate glass NMR tubes should be avoided as they can contribute a broad background signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For the free boronic acids, which are less volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source is preferred.

  • LC-MS Parameters:

    • Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Ionization: ESI in either positive or negative ion mode can be used. Negative ion mode is often effective for boronic acids, detecting the [M-H]- ion.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to obtain accurate mass measurements.

Visualizing Relationships and Workflows

The following diagrams illustrate the structural relationships between the compared compounds and a general workflow for their spectroscopic analysis.

G Structural Relationships of Phenylboronic Acid Derivatives A This compound B (2-Cyanophenyl)boronic acid A->B Remove F at C2, F at C4 C (4-Cyanophenyl)boronic acid A->C Remove F at C2, F at C4 Move CN to C4 D (2,4-Difluorophenyl)boronic acid A->D Remove CN at C3 E (3-Cyano-4-fluorophenyl)boronic acid A->E Remove F at C2

Caption: Structural relationships between the title compound and its analogs.

G General Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Interpretation A Weigh Compound B Dissolve in Solvent A->B C NMR (1H, 13C, 19F, 11B) B->C D IR (ATR or KBr) B->D E MS (LC-MS) B->E F Spectral Analysis C->F D->F E->F G Structure Confirmation F->G H Purity Assessment F->H

Caption: A generalized workflow for the spectroscopic characterization of boronic acids.

References

Assessing the Electronic Effects of the Cyano Group in (3-Cyano-2,4-difluorophenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Cyano-2,4-difluorophenyl)boronic acid is a versatile building block in medicinal chemistry and materials science. Its utility is significantly influenced by the electronic properties of its substituents. This guide provides a detailed comparison of the electronic effects of the cyano group in this molecule against other common functionalities, supported by experimental data and established chemical principles.

Introduction to Electronic Effects

The reactivity and properties of a substituted phenylboronic acid are largely dictated by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. These electronic effects modulate the Lewis acidity of the boronic acid, its reactivity in cross-coupling reactions, and its potential for non-covalent interactions. The cyano (-CN) group is known for its strong electron-withdrawing properties through both inductive and resonance effects. In concert with the two fluorine atoms, it renders the phenyl ring of this compound significantly electron-deficient.

Quantitative Assessment of Electronic Effects: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring. The Hammett constant (σ) for a given substituent reflects its ability to donate or withdraw electron density. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The table below compares the Hammett constants for the cyano group with other common substituents.

Substituentσ_metaσ_para
-CN 0.56 0.66
-NO₂0.710.78
-CF₃0.430.54
-Br0.390.23
-Cl0.370.23
-F0.340.06
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-NH₂-0.16-0.66

Data sourced from various online chemical data repositories.

As the data indicates, the cyano group has one of the highest positive Hammett constants, signifying its potent electron-withdrawing nature, comparable to the nitro group.

Impact on Acidity (pKa)

The Lewis acidity of a boronic acid, reflected in its pKa, is a direct measure of the electronic environment of the boron atom. Electron-withdrawing groups stabilize the corresponding boronate anion, leading to a lower pKa (stronger acid).

CompoundpKaElectronic Nature of Substituents
Phenylboronic acid~8.8Reference
4-Fluorophenylboronic acid~8.7Weakly electron-withdrawing
2,4-Difluorophenylboronic acid8.47 (Predicted)Moderately electron-withdrawing
This compound < 8.47 (Estimated) Strongly electron-withdrawing
4-Cyanophenylboronic acid~7.8Strongly electron-withdrawing
4-Nitrophenylboronic acid~7.0Very strongly electron-withdrawing

The presence of two fluorine atoms in 2,4-difluorophenylboronic acid lowers its predicted pKa relative to phenylboronic acid. The addition of a strong electron-withdrawing cyano group at the 3-position in this compound is expected to further increase its acidity, resulting in a pKa value significantly lower than 8.47.

Spectroscopic Evidence of Electronic Effects

Spectroscopic techniques provide valuable insights into the electronic structure of molecules.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, electron-withdrawing groups deshield aromatic protons, causing their signals to appear at a higher chemical shift (downfield).

CompoundAromatic Proton Chemical Shifts (δ, ppm)
Benzene~7.34
Fluorobenzene~7.0-7.3
1,3-Difluorobenzene~6.8-7.4
Benzonitrile~7.4-7.7
This compound (Predicted) ~7.5-8.0

The aromatic protons of this compound are expected to be shifted significantly downfield due to the combined deshielding effects of the two fluorine atoms and the cyano group.

¹³C NMR Spectroscopy

Similarly, in ¹³C NMR, electron-withdrawing groups cause a downfield shift of the carbon signals. The carbon atom attached to the cyano group (ipso-carbon) and the carbon bearing the boronic acid group will be particularly affected.

CompoundAromatic Carbon Chemical Shifts (δ, ppm)
Benzene~128.5
Fluorobenzene~115-163 (C-F at ~163)
Benzonitrile~118 (C-CN), ~132-133
This compound (Predicted) ~110-165 (C-F and C-B highly shifted)
Infrared (IR) Spectroscopy

The stretching frequency of the cyano group in the IR spectrum is sensitive to its electronic environment. Electron-withdrawing groups on the phenyl ring can slightly increase the C≡N stretching frequency.

CompoundC≡N Stretching Frequency (cm⁻¹)
Benzonitrile~2229
4-Cyanobenzoic acid~2240
This compound (Predicted) ~2235-2245

The electron-withdrawing fluorine atoms are expected to cause a slight increase in the C≡N stretching frequency compared to benzonitrile.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry
  • Preparation of Solutions: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions with known pH values.

  • Measurement: Add a small aliquot of the boronic acid stock solution to each buffer solution. Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis: The absorbance at a specific wavelength will change as a function of pH due to the equilibrium between the boronic acid and its conjugate base. Plot absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure and electronic environment of the molecule.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid boronic acid or acquire the spectrum of a thin film.

  • Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic stretching frequency of the cyano group (around 2230 cm⁻¹).

Visualizing the Electronic Effects

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Electronic Effects cluster_1 Observable Properties Inductive Effect Inductive Effect Electron Density Electron Density Inductive Effect->Electron Density Resonance Effect Resonance Effect Resonance Effect->Electron Density Acidity (pKa) Acidity (pKa) Electron Density->Acidity (pKa) Reactivity Reactivity Electron Density->Reactivity Spectroscopic Shifts Spectroscopic Shifts Electron Density->Spectroscopic Shifts

Caption: Relationship between electronic effects and observable properties.

G Start Start: Obtain Boronic Acid Sample pKa pKa Determination UV-Vis Spectrophotometry Potentiometric Titration Start->pKa NMR NMR Analysis ¹H NMR ¹³C NMR Start->NMR IR IR Spectroscopy FT-IR Start->IR Data Correlate Data with Electronic Effects pKa->Data NMR->Data IR->Data End End: Assess Electronic Effects Data->End

Caption: Experimental workflow for assessing electronic effects.

Conclusion

The cyano group, in conjunction with two fluorine atoms, exerts a powerful electron-withdrawing effect on the phenyl ring of this compound. This is quantitatively supported by its high Hammett constant and qualitatively by its predicted low pKa and the expected downfield shifts in its NMR spectra. These electronic features are critical for its application in organic synthesis, particularly in reactions where a Lewis acidic and electron-deficient boronic acid is advantageous. This guide provides a framework for understanding and predicting the behavior of this important chemical building block.

A Head-to-Head Comparison of Boronic Acids for Specific Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acids and their derivatives have emerged as privileged scaffolds in medicinal chemistry, lauded for their unique chemical properties and diverse biological activities. Their ability to form reversible covalent bonds with active site serine, threonine, or metal ions in enzymes has led to the development of potent inhibitors for various therapeutic targets. Furthermore, their utility as versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, makes them indispensable tools for the synthesis of complex drug candidates.

This guide provides a head-to-head comparison of various boronic acids for specific, high-value drug discovery scaffolds. We present quantitative data on their performance as enzyme inhibitors and in synthetic applications, detail the experimental protocols used to generate this data, and provide visual representations of key signaling pathways and experimental workflows to aid in your research and development endeavors.

Section 1: Boronic Acids as Enzyme Inhibitors

Boronic acids have demonstrated significant potential in the inhibition of several classes of enzymes critical in various disease pathologies. Here, we compare the inhibitory potency of different boronic acid derivatives against key enzyme targets.

Proteasome Inhibition

The ubiquitin-proteasome system is a crucial pathway for protein degradation, and its inhibition has proven to be an effective strategy in cancer therapy. Dipeptidyl boronic acids are a prominent class of proteasome inhibitors.

Table 1: Comparison of Dipeptidyl Boronic Acid Proteasome Inhibitors

Compound/Boronic Acid DerivativeTarget/EnzymeIC50 (nM)Reference
Bortezomib20S Proteasome (Chymotrypsin-like activity)7[1]
Delanzomib (CEP-18770)20S Proteasome (Chymotrypsin-like activity)3.8[2]
Ixazomib (MLN9708)20S Proteasome (Chymotrypsin-like activity)3.4[2]
Tyropeptin-boronic acid (AS-06)20S Proteasome (Chymotrypsin-like activity)2.2[3]
Tyropeptin-boronic acid (AS-29)20S Proteasome (Chymotrypsin-like activity)14[3]

Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.

Serine Protease Inhibition

Serine proteases are implicated in a wide range of physiological and pathological processes, including coagulation, inflammation, and cancer. Peptidic boronic acids have been developed as potent inhibitors of these enzymes.

Table 2: Comparison of Peptidic Boronic Acid Serine Protease Inhibitors

Compound/Boronic Acid DerivativeTarget/EnzymeIC50 (nM)Reference
TalabostatFibroblast Activation Protein (FAP)~5[4]
VaborbactamSerine β-Lactamases (e.g., KPC)<100[4]
Peptidic Boronic Acid 3b P. falciparum SUB118.4[5]
Peptidic Boronic Acid 3e P. falciparum SUB14.6[5]
Peptidic Boronic Acid 3i P. falciparum SUB17.8[5]
Peptidic Boronic Acid 3j P. falciparum SUB15.7[5]
Histone Deacetylase (HDAC) Inhibition

HDACs are key regulators of gene expression, and their inhibition is a promising approach for cancer therapy. Boronic acid-based compounds have emerged as a novel class of HDAC inhibitors.

Table 3: Comparison of Boron-Based HDAC Inhibitors

Compound/Boronic Acid DerivativeTarget/EnzymeIC50 (nM)Reference
Boronic acid derivative (S)-18 Total HDAC~50[6]
Boronic acid derivative (S)-20 Total HDAC~40[6]
Boronic acid derivative (S)-21 Total HDAC~30[6]
Boronate ester 4b HDAC240.6[5]
closo-1,2-carborane derivativeHDAC242.9[5]
Metallo-β-Lactamase (MBL) Inhibition

MBLs confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. Boronic acid derivatives are being explored as inhibitors of these zinc-dependent enzymes.

Table 4: Comparison of Boronic Acid Metallo-β-Lactamase Inhibitors

Compound/Boronic Acid DerivativeTarget/EnzymeIC50 (µM)Reference
Benzo[b]thiophene boronic acids (various)NDM-130-70[4]
Bicyclic boronate VNRX-5133VIM-20.019[2]
Bicyclic boronate VNRX-5133NDM-10.038[2]

Section 2: Boronic Acids in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds prevalent in many drug molecules. The choice of boronic acid can significantly impact the reaction yield and scope.

Synthesis of Pyridine-Containing Scaffolds

Pyridine rings are common motifs in pharmaceuticals. The efficiency of Suzuki-Miyaura coupling for the synthesis of substituted pyridines can vary depending on the boronic acid used.

Table 5: Comparison of Boronic Acids in the Synthesis of 2-Arylpyridines

Boronic Acid/EsterElectrophileProductYield (%)Reference
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoride2-(Thiophen-2-yl)pyridine82[7]
2-Furanboronic acidPyridine-2-sulfonyl fluoride2-(Furan-2-yl)pyridine75[7]
3-Thiopheneboronic acidPyridine-2-sulfonyl fluoride2-(Thiophen-3-yl)pyridine68[7]
4-Methylphenylboronic acid2-Amino-5-bromopyridine2-Amino-5-(4-methylphenyl)pyridine85[8]
4-Methoxyphenylboronic acid2-Amino-5-bromopyrazine2-Amino-5-(4-methoxyphenyl)pyrazine65[8]

Note: Reaction conditions can significantly influence yields. The data provided is for comparative illustration.

Section 3: Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of chemical compounds. Below are generalized protocols for the key assays discussed in this guide.

Fluorometric Proteasome Inhibition Assay

This protocol describes a method for determining the inhibitory activity of compounds against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Test compounds (boronic acids) dissolved in DMSO

  • Positive control inhibitor (e.g., Bortezomib)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in DMSO.

  • In the wells of the 96-well plate, add the assay buffer.

  • Add the diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.

  • Add the purified 20S proteasome to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

Chromogenic Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibition of a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • Chromogenic substrate (e.g., BAPNA for trypsin, Suc-AAPF-pNA for chymotrypsin)

  • Test compounds (boronic acids) dissolved in DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at ~405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the assay buffer to the wells of the 96-well plate.

  • Add the diluted test compounds or DMSO to the respective wells.

  • Add the purified serine protease to all wells except for the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Measure the absorbance at 405 nm kinetically for 10-30 minutes at 37°C.[11]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorometric HDAC Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of compounds against histone deacetylases.

Materials:

  • HeLa nuclear extract or purified HDAC enzyme

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)

  • Test compounds (boronic acids) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the 96-well plate, add the HDAC assay buffer.

  • Add the diluted test compounds or DMSO to the respective wells.

  • Add the HeLa nuclear extract or purified HDAC enzyme to the appropriate wells.

  • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the signal by adding the developer solution to each well.

  • Incubate at room temperature for 15-20 minutes.

  • Measure the fluorescence intensity.[12][13][14]

  • Calculate the percentage of inhibition and determine the IC50 value.

Nitrocefin-Based Metallo-β-Lactamase Inhibition Assay

This protocol details a colorimetric assay for measuring the inhibition of metallo-β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2 if necessary)

  • Nitrocefin solution

  • Test compounds (boronic acids) dissolved in DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the assay buffer to the wells of the 96-well plate.

  • Add the diluted test compounds or DMSO to the respective wells.

  • Add the purified metallo-β-lactamase to all wells except for the blank.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Immediately measure the absorbance at 490 nm kinetically for 15-30 minutes.[15][16]

  • Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition and determine the IC50 value.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a heteroaryl halide with a boronic acid.

Materials:

  • Heteroaryl halide (1.0 eq)

  • Boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the heteroaryl halide, boronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[17][18]

Section 4: Signaling Pathways and Workflow Diagrams

Visualizing the complex biological pathways and experimental workflows can provide a clearer understanding of the context in which these boronic acids function.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Protein E3->PolyUb_Substrate Ub chain formation Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Substrate->DUBs Peptides Peptides Proteasome->Peptides ATP-dependent DUBs->Ub Recycling DUBs->Substrate Recycling

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Serine_Protease_Cascade Zymogen1 Pro-protease A (Zymogen) Protease1 Active Protease A Zymogen1->Protease1 Activation (e.g., by upstream protease) Zymogen2 Pro-protease B (Zymogen) Protease1->Zymogen2 Cleavage Inhibitor Serine Protease Inhibitor (e.g., Boronic Acid) Protease1->Inhibitor Protease2 Active Protease B Zymogen2->Protease2 Activation Substrate Protein Substrate Protease2->Substrate Cleavage Protease2->Inhibitor Products Cleaved Products Substrate->Products

Caption: A simplified serine protease activation cascade.

HDAC_Gene_Silencing cluster_active Active Transcription cluster_silenced Gene Silencing HAT HAT (Histone Acetyltransferase) Euchromatin Histone Tail Acetyl Group (Ac) HAT->Euchromatin:f1 ActiveGene Gene Transcription Euchromatin->ActiveGene HDAC HDAC (Histone Deacetylase) Euchromatin->HDAC Heterochromatin Histone Tail HDAC->Heterochromatin:f0 Deacetylation HDAC_Inhibitor HDAC Inhibitor (e.g., Boronic Acid) HDAC->HDAC_Inhibitor SilencedGene Gene Silencing Heterochromatin->SilencedGene

Caption: HDAC-mediated gene silencing and its inhibition.

Beta_Lactamase_Resistance BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) (Cell Wall Synthesis) BetaLactam->PBP Inhibits BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis CellDeath Bacterial Cell Death PBP->CellDeath Leads to InactiveAntibiotic Inactive Antibiotic BetaLactamase->InactiveAntibiotic Inhibitor β-Lactamase Inhibitor (e.g., Boronic Acid) BetaLactamase->Inhibitor

Caption: Mechanism of β-lactamase mediated antibiotic resistance.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Buffer, Boronic Acids) start->prep assay Perform Inhibition Assay (e.g., Fluorometric, Chromogenic) prep->assay measure Measure Signal (Fluorescence or Absorbance) assay->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: General workflow for enzyme inhibitor screening.

This guide provides a comparative overview to assist researchers in the selection and application of boronic acids in drug discovery. The provided data and protocols should serve as a valuable starting point for further investigation and optimization in your specific research context.

References

Evaluating the stability of (3-Cyano-2,4-difluorophenyl)boronic acid against other boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the stability of (3-Cyano-2,4-difluorophenyl)boronic acid in comparison to other structurally relevant boronic acids. Boronic acids are indispensable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, their utility can be hampered by inherent instability under various conditions. Understanding the stability profile of a given boronic acid is crucial for reaction optimization, storage, and ensuring the reproducibility of experimental results. This document outlines the key factors governing boronic acid stability and presents a comparative analysis based on established chemical principles and available data.

Core Concepts in Boronic Acid Stability

The stability of boronic acids is primarily dictated by the susceptibility of the carbon-boron (C–B) bond to cleavage. Two principal degradation pathways are of concern for arylboronic acids:

  • Protodeboronation: This is a hydrolytic process where the C–B bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene and boric acid.[2] This reaction can be catalyzed by acids or bases and is highly dependent on factors like pH, temperature, and the electronic properties of the aryl substituent.[2][3]

  • Oxidation: The boron center is susceptible to oxidation, particularly by reactive oxygen species, which can convert the boronic acid into an alcohol (phenol) and boric acid.[4][5] While many arylboronic acids are relatively stable to atmospheric oxidation, this pathway can become significant under certain reaction conditions or during long-term storage.[6]

Several factors influence these degradation pathways:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the Lewis acidity of the boron atom, which can influence reaction rates and stability.[7][8]

  • Steric Effects: Bulky substituents, particularly at the ortho positions, can sterically hinder the approach of reagents to the boron center, sometimes enhancing stability.[7]

  • Environmental Conditions: Moisture, pH, temperature, and exposure to air are critical factors that can accelerate degradation.[3][9]

Comparative Stability Analysis

This compound possesses a unique combination of three strong electron-withdrawing groups: two fluorine atoms (at positions 2 and 4) and a cyano group (at position 3). This substitution pattern is expected to significantly influence its stability profile compared to simpler boronic acids.

  • This compound: The cumulative electron-withdrawing effect of the fluoro and cyano groups makes the boron center highly electrophilic. While this enhances its reactivity in desired transformations like Suzuki coupling, it may also increase its susceptibility to nucleophilic attack, a key step in base-catalyzed protodeboronation.[2] However, one supplier notes its high thermal stability.[1] Studies on other fluorinated phenylboronic acids have shown that compounds with two fluorine atoms at the ortho positions can be less stable.[8][10]

  • Phenylboronic Acid (PBA): As the parent compound, PBA serves as a fundamental benchmark. It is generally considered stable and easy to handle under standard laboratory conditions but is known to undergo protodeboronation at elevated temperatures in water.[2][11]

  • 2,4-Difluorophenylboronic acid: This analog allows for the assessment of the fluorine atoms' impact in isolation. The presence of an ortho-fluorine substituent can increase acidity but may also lead to decreased hydrolytic stability.[8][12]

  • 3-Cyanophenylboronic acid & 4-Cyanophenylboronic acid: These isomers highlight the influence of the cyano group. As a potent EWG, the cyano group increases Lewis acidity. Its position relative to the boronic acid moiety affects the magnitude of its electronic influence.[7]

  • Alkylboronic Acids (e.g., Methylboronic acid): For context, arylboronic acids are generally more stable towards atmospheric oxidation than their aliphatic counterparts.[7] Alkylboronic acids are also prone to protodeboronation.[9]

Data Presentation

The following tables summarize key physical properties and a qualitative comparison of expected stability based on structure-activity relationships described in the literature.

Table 1: Physical Properties of Selected Boronic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₇H₄BF₂NO₂182.92Not available
Phenylboronic acidC₆H₇BO₂121.93216
2,4-Difluorophenylboronic acidC₆H₅BF₂O₂157.91247-250
3-Cyanophenylboronic acidC₇H₆BNO₂146.94>300
4-Cyanophenylboronic acidC₇H₆BNO₂146.94>350

Data sourced from[11][13][14]. Melting point can be an indicator of the stability of the solid-state crystalline form.

Table 2: Qualitative Stability Comparison

CompoundExpected Hydrolytic Stability (Protodeboronation)Expected Oxidative StabilityKey Influencing Factors
This compoundModerateModerate to HighStrong EWGs (2x F, 1x CN) increase Lewis acidity; ortho-F may decrease hydrolytic stability.[8][10]
Phenylboronic acidHighModerate to HighBenchmark compound; stable under standard conditions.[6]
2,4-Difluorophenylboronic acidModerate to LowModerate to HighOrtho-F substituent can decrease hydrolytic stability.[8][10]
3-Cyanophenylboronic acidModerate to HighModerate to HighStrong EWG (CN) increases Lewis acidity.
4-Cyanophenylboronic acidModerate to HighModerate to HighStrong EWG (CN) increases Lewis acidity.

This qualitative assessment is based on general principles of boronic acid stability.[4][7][8] The stability of any boronic acid is highly dependent on specific experimental conditions.

Visualization of Concepts and Workflows

cluster_degradation Degradation Pathways Aryl_BA Arylboronic Acid Ar-B(OH)₂ Arene Arene Ar-H Aryl_BA->Arene Protodeboronation (+ H₂O) Phenol Phenol Ar-OH Aryl_BA->Phenol Oxidation (+ [O])

Caption: Primary degradation pathways for arylboronic acids.

cluster_workflow Stability Evaluation Workflow start Select Boronic Acids for Comparison stress Subject to Stress Conditions (pH, Temp, Oxidant) start->stress monitor Monitor Degradation Over Time (HPLC, NMR) stress->monitor quantify Quantify Remaining Boronic Acid & Degradation Products monitor->quantify compare Compare Half-life / % Degradation quantify->compare end Determine Relative Stability compare->end

Caption: General experimental workflow for comparative stability analysis.

cluster_factors Structural Factors Influencing Stability stability Stability of This compound ewg Strong Electron- Withdrawing Effect (2x F, 1x CN) ewg->stability ortho Ortho-Fluoro Substituent ortho->stability lewis Increased Lewis Acidity lewis->ewg hydrolysis Potential for Decreased Hydrolytic Stability hydrolysis->ortho

Caption: Key structural factors affecting the target molecule's stability.

Experimental Protocols for Stability Assessment

To quantitatively assess and compare the stability of this compound, standardized stress-testing protocols are required.

Protocol 1: Hydrolytic Stability (Protodeboronation) Assay via HPLC

  • Objective: To quantify the rate of protodeboronation under acidic, neutral, and basic aqueous conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column.

  • Procedure:

    • Solution Preparation: Prepare stock solutions of the test boronic acid (e.g., 1 mg/mL) in an organic solvent like acetonitrile.

    • Stress Samples: In separate vials, dilute the stock solution into buffered aqueous solutions of different pH values (e.g., pH 4, 7, and 9). A typical final concentration is 50-100 µg/mL in a solution containing a known percentage of organic co-solvent (e.g., 50% acetonitrile/water) to ensure solubility.

    • Incubation: Incubate the vials at a controlled temperature (e.g., 50 °C).

    • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Analysis: Inject the aliquots directly onto the HPLC system. Monitor the peak area of the parent boronic acid.

    • Data Analysis: Plot the percentage of remaining boronic acid against time for each pH condition. Calculate the degradation rate constant and half-life (t₁/₂) to compare the stability of different compounds.[15]

Protocol 2: Thermal Stability Assay via TGA/DSC

  • Objective: To determine the thermal decomposition profile of the boronic acid in its solid state.

  • Instrumentation: Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC).

  • Procedure (TGA):

    • Place a small, accurately weighed sample (5-10 mg) of the boronic acid into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

    • The TGA will record the mass of the sample as a function of temperature.

    • Data Analysis: The onset temperature of mass loss indicates the beginning of thermal decomposition. A higher decomposition temperature suggests greater thermal stability.[16]

Protocol 3: Oxidative Stability Assay

  • Objective: To evaluate the stability of the boronic acid in the presence of an oxidizing agent.

  • Instrumentation: HPLC-UV or NMR spectrometer.

  • Procedure:

    • Dissolve the boronic acid in a suitable solvent system (e.g., aqueous buffer/acetonitrile).

    • Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

    • Incubate the mixture at a constant temperature.

    • Monitor the disappearance of the starting material over time using HPLC or NMR, as described in Protocol 1.

    • Data Analysis: Compare the degradation rates between different boronic acids to assess their relative oxidative stability.[4]

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its stability is governed by a balance of competing electronic and steric factors. The presence of three strong electron-withdrawing groups enhances its Lewis acidity, which is beneficial for reactivity but may render the C-B bond more susceptible to hydrolytic cleavage, particularly under basic conditions. Furthermore, existing literature suggests that ortho-fluoro substituents can decrease the hydrolytic stability of phenylboronic acids.[8][10] While it is reported to have high thermal stability in its solid form, its stability in solution, especially under aqueous conditions, warrants careful consideration and experimental verification using the protocols outlined above.[1] For researchers, this means that while this compound is a powerful reagent, its handling in solution may require careful control of pH, temperature, and reaction time to minimize degradation via protodeboronation and ensure optimal yields in synthetic applications.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.